Netarsudil dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H/t26-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKTYVXXYUJVJM-FBHGDYMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253952-02-1 | |
| Record name | Netarsudil dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253952021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NETARSUDIL DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE030PF6VE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Core Mechanisms of Action in Trabecular Meshwork Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular mechanisms governing the function of trabecular meshwork (TM) cells, a critical component in the regulation of intraocular pressure (IOP). Dysregulation of these mechanisms is a key factor in the pathogenesis of glaucoma. This document details the pivotal signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols for researchers in the field.
Core Signaling Pathways in Trabecular Meshwork Cells
The intricate regulation of aqueous humor outflow is orchestrated by a complex network of signaling pathways within the TM cells. These pathways influence cell contractility, extracellular matrix (ECM) remodeling, and cell adhesion, all of which are critical determinants of outflow resistance.
TGF-β/BMP Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a central player in the pathology of glaucoma. Elevated levels of TGF-β2 in the aqueous humor of glaucoma patients are associated with increased ECM deposition and stiffness of the TM, leading to elevated IOP.[1][2][3] The canonical pathway involves the binding of TGF-β2 to its receptor, leading to the phosphorylation of Smad proteins (Smad2/3), which then complex with Smad4 and translocate to the nucleus to regulate the transcription of genes involved in ECM production and fibrosis.[4] Non-canonical pathways, including the RhoA/ROCK and MAPK pathways, are also activated by TGF-β2 and contribute to its pathological effects.[3]
Bone Morphogenetic Proteins (BMPs), members of the TGF-β superfamily, often act antagonistically to TGF-β2 in the TM. BMP-4, for instance, can counteract the TGF-β2-induced increase in fibronectin, a key ECM component.[1] This homeostatic balance can be disrupted in glaucoma, for example, by the upregulation of BMP antagonists like Gremlin.[1]
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for maintaining normal IOP.[5] In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator to regulate the expression of genes involved in TM cell function. In glaucoma, this pathway can be inhibited by elevated levels of secreted Frizzled-Related Protein 1 (sFRP1), a Wnt antagonist.[5] Inhibition of the Wnt pathway is associated with increased IOP.[5][6] There is also evidence of crosstalk between the Wnt and TGF-β signaling pathways, with each pathway capable of inhibiting the other.[7]
Rho Kinase (ROCK) Signaling Pathway
The RhoA/ROCK signaling pathway is a key regulator of TM cell contractility and stiffness.[8] Activation of this pathway leads to the phosphorylation of myosin light chain, promoting actin-myosin interaction and cellular contraction. This increased contractility contributes to the stiffening of the TM and increased outflow resistance. Rho kinase inhibitors, a class of glaucoma medications, target this pathway to relax the TM, thereby increasing aqueous humor outflow and lowering IOP.[9][10]
Mechanotransduction
TM cells are constantly subjected to mechanical forces, including shear stress from aqueous humor flow and stretching due to fluctuations in IOP.[11] Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is critical for TM homeostasis.[11] Several mechanosensitive ion channels, such as Piezo1 and TRPV4, are expressed in TM cells and play a key role in this process.[12][13][14] Activation of these channels can lead to calcium influx, which in turn triggers downstream signaling cascades that modulate cell contractility, cytoskeletal organization, and ECM remodeling.[13] Dysfunctional mechanotransduction is thought to contribute to the pathogenesis of glaucoma.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on the mechanisms of action in TM cells.
Table 1: Effects of TGF-β2 on Trabecular Meshwork Cells
| Parameter | Change | Cell/Tissue Type | Reference |
| Fibronectin Secretion | Increased | Human TM Cells | [2] |
| PAI-1 Secretion | Increased | Human TM Cells | [2] |
| PAI-1 Gene Expression | ~7-fold increase | Nontransformed GTM cells | [2] |
| Intraocular Pressure (IOP) | Elevated | Perfused Human Anterior Segments | [2][15] |
| miRNA Expression | 58 up-regulated, 49 down-regulated | Normal Primary Human TM Cells (TGF-β1) | [16] |
| miRNA Expression | 38 up-regulated, 28 down-regulated | Normal Primary Human TM Cells (TGF-β2) | [16] |
| Gene Expression (TGF-β1) | 88 up-regulated, 54 down-regulated (>2-fold) | Human TM Cells | [17] |
| Gene Expression (TGF-β2) | 19 up-regulated, 2 down-regulated (>2-fold) | Human TM Cells | [17] |
| Protein Abundance | 30 elevated, 17 reduced | Primary Human TM Cells | [18] |
Table 2: Effects of Wnt Signaling Modulation on Trabecular Meshwork
| Modulator | Parameter | Change | Cell/Tissue Type | Reference |
| sFRP1 | mRNA Expression | 5-fold increase | Glaucomatous TM Cells | [5] |
| sFRP1 | Protein Expression | 50% increase | Glaucomatous TM Cells | [5] |
| sFRP1 | Aqueous Outflow Facility | 40-60% decrease | Perfused Human Anterior Segments | [5] |
| sFRP1 | Intraocular Pressure (IOP) | 2-fold increase | Mouse Eyes | [5] |
| Wnt Inhibition (LGK974) | Cell Stiffness | Increased to 11.86 kPa | Primary Human TM Cells | [6] |
| Wnt Activation (LY2090314) after Inhibition | Cell Stiffness | Decreased to 4.195 kPa | Primary Human TM Cells | [6] |
| Wnt Activation (LY2090314) after Inhibition | pGSK3β Expression | 0.3-fold downregulation | Primary Human TM Cells | [6] |
| Wnt Activation (LY2090314) after Inhibition | AXIN2 Expression | 6.7-fold overexpression | Primary Human TM Cells | [6] |
| Wnt Activation (LY2090314) after Inhibition | LEF1 Expression | 3.8-fold overexpression | Primary Human TM Cells | [6] |
Table 3: Effects of Rho Kinase Inhibitors on Trabecular Meshwork
| Inhibitor | Parameter | Change | Cell/Tissue Type | Reference |
| Y-27632 | Aqueous Humor Outflow | Up to 80% increase | Enucleated Porcine Eyes | [9] |
| Y-27632 | Intraocular Pressure (IOP) | ~30% decrease | Rabbit Eyes | [9] |
| Y-27632 | Trabecular Outflow | 2-fold increase | Rabbit Eyes | [9] |
| Netarsudil | HTM Hydrogel Contraction (EC50) | 35.9 nM | Human TM Cells in 3D culture | [19] |
| Netarsudil + Latanoprost | Intraocular Pressure (IOP) | Additional 2-3 mm Hg reduction vs. Netarsudil alone | Human | [10] |
Table 4: Mechanotransduction in Trabecular Meshwork Cells
| Stimulus/Modulator | Parameter | Change | Cell/Tissue Type | Reference |
| Pressure Step | SACs (fast component) | Attenuated by Piezo1 shRNA | Primary Human TM Cells | [14] |
| Pressure Step | SACs (slow component) | ~73% suppression by TRPV4 antagonist | Primary Human TM Cells | [14] |
| Stiffer Hydrogel | YAP mRNA Expression | 0.3-fold decrease | Human TM Cells in 3D culture | [20] |
| Stiffer Hydrogel | TAZ mRNA Expression | 0.5-fold decrease | Human TM Cells in 3D culture | [20] |
| Stiffer Hydrogel | CTGF mRNA Expression | 0.5-fold decrease | Human TM Cells in 3D culture | [20] |
| Stiffer Hydrogel | Piezo1 mRNA Expression | 0.5-fold decrease | Human TM Cells in 3D culture | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of TM cell biology.
Human Trabecular Meshwork (hTM) Cell Isolation and Culture
Objective: To establish primary cultures of hTM cells from donor eye tissue.
Materials:
-
Human donor corneoscleral rims
-
Dissection microscope
-
Sterile petri dishes, forceps, and razor blades
-
Trabecular Meshwork Cell Media (TMCM) (e.g., from ScienCell)
-
Collagenase (e.g., from Worthington)
-
Centrifuge
-
6-well culture dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Under a dissection microscope and using sterile techniques, place the anterior segment in a sterile petri plate.
-
Gently remove the iris remnants, avoiding damage to the iridocorneal angle.
-
Dissect the anterior segment into quadrants.
-
Identify the scleral spur and carefully dissect the TM tissue as a continuous strip.
-
Place the TM explants in a 6-well culture dish. Allow the tissue to adhere to the surface for a few minutes before carefully adding TMCM.
-
Alternatively, for enzymatic digestion, incubate the TM strips in a collagenase solution according to the manufacturer's instructions.
-
Pellet the digested tissue by centrifugation at a low speed (e.g., 1500 x g).
-
Resuspend the cell pellet in fresh TMCM and plate in a 6-well culture dish.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2, changing the media every 2-3 days.
-
Cells can be passaged upon reaching confluence.
Western Blot Analysis
Objective: To detect and quantify specific proteins in hTM cell lysates.
Materials:
-
Cultured hTM cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Wash cultured hTM cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the lysate on ice with agitation.
-
Clarify the lysate by centrifugation at high speed (e.g., 12,000 x g) at 4°C.
-
Determine the protein concentration of the supernatant.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
Objective: To measure the relative expression levels of specific genes in hTM cells.
Materials:
-
Cultured hTM cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Isolate total RNA from hTM cells using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Set up the qPCR reaction by combining the cDNA template, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.
-
Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to a stable reference gene.
Immunofluorescence Staining of the Actin Cytoskeleton
Objective: To visualize the organization of the actin cytoskeleton in hTM cells.
Materials:
-
hTM cells cultured on glass coverslips
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells on coverslips with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with fluorescently labeled phalloidin in the blocking solution for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Perfused Human Anterior Segment Organ Culture
Objective: To measure aqueous humor outflow facility in an ex vivo model.
Materials:
-
Human donor eyes
-
Dissection tools
-
Perfusion chamber
-
Perfusion medium (e.g., DMEM)
-
Perfusion pump or gravity-fed system
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Dissect the anterior segment from a human donor eye, removing the lens, iris, and ciliary body while keeping the TM intact.
-
Mount the anterior segment in a perfusion chamber.
-
Perfuse the anterior segment with perfusion medium at a constant flow rate (e.g., 2.5 µL/min) or a constant pressure.
-
Monitor the pressure within the anterior chamber using a pressure transducer.
-
Allow the outflow facility to stabilize.
-
Introduce experimental compounds into the perfusion medium and record the resulting changes in pressure (at constant flow) or flow rate (at constant pressure).
-
Calculate the outflow facility (C) using the formula C = Flow Rate / Pressure.
Conclusion
The intricate interplay of signaling pathways within trabecular meshwork cells is fundamental to the regulation of intraocular pressure. A deeper understanding of these mechanisms, particularly the TGF-β/BMP, Wnt, Rho kinase, and mechanotransduction pathways, is paramount for the development of novel therapeutic strategies for glaucoma. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of TM cell biology and advancing the treatment of glaucoma.
References
- 1. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Smad-independent TGF-β2 signaling pathways in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of human trabecular meshwork cell cultures using nontransplantable corneoscleral rims - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Wnt Activation After Inhibition Restores Trabecular Meshwork Cells Toward a Normal Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crosstalk between TGFβ and Wnt Signaling Pathways in the Human Trabecular Meshwork - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An emerging treatment option for glaucoma: Rho kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ophthalmologytimes.com [ophthalmologytimes.com]
- 11. Mechanobiology of trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanotransduction channels of the trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Piezo1 channels mediate trabecular meshwork mechanotransduction and promote aqueous fluid outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TGFbeta2-induced changes in human trabecular meshwork: implications for intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Quantitative Proteomics: TGFβ2 Signaling in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
Netarsudil Dihydrochloride: A Technical Guide to its ROCK Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netarsudil, a novel Rho kinase (ROCK) inhibitor, is a cornerstone in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its mechanism of action primarily involves the inhibition of ROCK, which leads to the relaxation of the trabecular meshwork and an increase in aqueous humor outflow.[3][4] Furthermore, Netarsudil is known to inhibit the norepinephrine transporter (NET), contributing to a reduction in aqueous humor production.[3] This document provides a detailed technical overview of the ROCK inhibitor selectivity profile of Netarsudil dihydrochloride, intended for researchers, scientists, and professionals in the field of drug development.
Upon topical administration, Netarsudil is rapidly metabolized by esterases in the eye to its active metabolite, AR-13503 (also referred to as Netarsudil-M1).[2] This active metabolite is a more potent inhibitor of ROCK than the parent compound.[1]
Quantitative Selectivity Profile
The inhibitory activity of Netarsudil and its active metabolite, AR-13503, has been quantified against ROCK1 and ROCK2, along with a limited panel of other kinases to assess its selectivity. The data, primarily derived from the seminal preclinical work by Lin et al. (2018), is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a higher potency.
| Kinase Target | Netarsudil (AR-13324) Ki (nM) | AR-13503 (Netarsudil-M1) Ki (nM) |
| ROCK1 | 1 | <1 |
| ROCK2 | 1 | <1 |
| PKA | >10,000 | >10,000 |
| MRCKα | 130 | 26 |
| PKCθ | >10,000 | >10,000 |
| CAMKIIα | >10,000 | >10,000 |
Data sourced from Lin et al., 2018.[1]
This data clearly demonstrates that both Netarsudil and its active metabolite, AR-13503, are highly potent inhibitors of both ROCK1 and ROCK2, with Ki values in the low nanomolar range.[1] In contrast, they exhibit significantly lower to negligible activity against the other tested kinases, including PKA, PKCθ, and CAMKIIα, indicating a high degree of selectivity for the ROCK isoforms.[1] Some moderate off-target activity was observed for MRCKα, particularly for the active metabolite.[1]
Experimental Protocols
The determination of the kinase inhibitory activity of Netarsudil and its metabolites was conducted using a commercially available luminescent kinase assay. The following is a detailed methodology based on the referenced literature.[1]
Kinase Inhibition Assay: Kinase-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP is directly proportional to the kinase activity.
Materials:
-
Purified recombinant human kinases (ROCK1, ROCK2, PKA, MRCKα, PKCθ, CAMKIIα)
-
Kinase-specific substrates
-
This compound and AR-13503 (serially diluted)
-
ATP solution
-
Kinase-Glo™ Luminescent Kinase Assay Reagent (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reaction Mixture Preparation: In each well of a microplate, a kinase reaction mixture is prepared containing the assay buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Serial dilutions of this compound or its active metabolite, AR-13503, are added to the wells. Control wells containing vehicle (e.g., DMSO) are also included.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP should be close to the Km value for the specific kinase being tested.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Termination and Signal Generation: An equal volume of Kinase-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and initiates a luminescent signal that is proportional to the amount of ATP remaining.
-
Luminescence Measurement: After a brief incubation period (e.g., 10 minutes) to stabilize the luminescent signal, the plate is read using a luminometer.
-
Data Analysis: The luminescence data is converted to percent inhibition relative to the vehicle control. IC₅₀ values are determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve. Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
Visualizations
Signaling Pathway
Caption: The ROCK signaling pathway and the inhibitory action of Netarsudil.
Experimental Workflow
Caption: Workflow for the Kinase-Glo™ luminescent kinase assay.
Selectivity Profile Logic
Caption: Logical flow for determining the selectivity profile of a kinase inhibitor.
References
- 1. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Preclinical Pharmacology of Netarsudil Dihydrochloride: A Technical Guide
Executive Summary
Netarsudil is a first-in-class ocular hypotensive agent that functions as a dual inhibitor of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET).[1][2] Approved for the treatment of open-angle glaucoma and ocular hypertension, its unique mechanism of action targets the trabecular meshwork (TM) to increase aqueous humor outflow, a primary pathway affected in glaucoma.[3][4] Preclinical studies have demonstrated its high potency in biochemical and cellular assays, leading to significant and sustained intraocular pressure (IOP) reduction in various animal models.[5][6] This document provides a comprehensive overview of the preclinical pharmacology of netarsudil, detailing its mechanism of action, in vitro and in vivo potency, pharmacokinetic profile, and the key experimental protocols used in its evaluation.
Mechanism of Action
Netarsudil lowers IOP through a combination of three distinct mechanisms: increasing trabecular outflow, decreasing aqueous humor production, and lowering episcleral venous pressure.[7][8][9] This multi-faceted approach distinguishes it from other classes of glaucoma medications.[5]
Dual Inhibition: ROCK and Norepinephrine Transporter (NET)
Netarsudil is an amino-isoquinoline amide that potently inhibits ROCK1 and ROCK2 isoforms and also demonstrates inhibitory activity against NET.[1][5]
-
ROCK Inhibition: The primary mechanism for IOP reduction is the inhibition of ROCK in the trabecular meshwork.[4] ROCK is a serine/threonine kinase that, when activated, promotes the assembly of actin stress fibers and focal adhesions, leading to increased TM cell contractility and stiffness.[4][10] This increased stiffness reduces the outflow of aqueous humor, thereby elevating IOP.[10] By inhibiting ROCK, netarsudil reverses these effects, relaxing the TM and increasing outflow facility.[5][11]
-
NET Inhibition: The inhibition of the norepinephrine transporter is believed to contribute to a decrease in aqueous humor production and a reduction in episcleral venous pressure, providing secondary mechanisms for IOP lowering.[1][5][12]
The Active Metabolite: Netarsudil-M1
Upon topical administration, netarsudil is a prodrug that is rapidly metabolized by esterases within the cornea to its active metabolite, netarsudil-M1 (also known as AR-13503).[5][13] This active form is significantly more potent, with approximately a five-fold greater inhibitory activity against Rho kinase than the parent compound.[5][7]
In Vitro Pharmacology
The preclinical evaluation of netarsudil involved a series of in vitro assays to determine its potency and cellular effects.
Kinase and Cellular Inhibitory Potency
Netarsudil and its active metabolite, netarsudil-M1, demonstrated high potency against ROCK kinases and in cell-based assays measuring key functions of trabecular meshwork cells.[5] Netarsudil effectively inhibited ROCK1 and ROCK2 with a Ki of 1 nM for each.[5][6] In cellular assays, it disrupted actin stress fibers and focal adhesions in TM cells at low nanomolar concentrations.[5][6] Furthermore, it has been shown to block the profibrotic effects induced by transforming growth factor-β2 (TGF-β2) in human TM cells.[3][5]
| Parameter | Compound | Value | Cell Type | Source |
| Ki (ROCK1) | Netarsudil | 1 nM | - | [5][6] |
| Ki (ROCK2) | Netarsudil | 1 nM | - | [5][6] |
| ROCK Potency vs. Parent | Netarsudil-M1 | ~5x greater | - | [5][7] |
| IC₅₀ (Actin Stress Fibers) | Netarsudil | 79 nM | Primary Porcine TM | [5][6] |
| IC₅₀ (Focal Adhesions) | Netarsudil | 16 nM | Transformed Human TM | [5][6] |
| EC₅₀ (Hydrogel Contraction) | Netarsudil | 35.9 nM | Human TM | [10] |
In Vivo Pharmacology & Pharmacokinetics
Intraocular Pressure Reduction in Animal Models
Topical formulations of netarsudil were evaluated in normotensive Dutch Belted rabbits and Formosan Rock monkeys, which are standard preclinical models for assessing ocular hypotensive activity.[5][14] In both species, netarsudil produced dose-dependent, statistically significant, and durable reductions in IOP for at least 24 hours after a single daily dose.[5]
| Concentration | Maximal IOP Reduction (mmHg, Day 3) | Source |
| 0.005% | 2.5 ± 0.2 | [5] |
| 0.01% | 4.6 ± 0.2 | [5] |
| 0.02% | 5.0 ± 0.6 | [5][12] |
| 0.04% | 8.1 ± 0.7 | [5] |
| Concentration | Maximal IOP Reduction (mmHg, Day 3) | Source |
| 0.01% | 4.2 ± 0.2 | [5] |
| 0.02% | 5.8 ± 0.3 | [5][12] |
| 0.04% | 7.5 ± 1.1 | [5] |
Efficacy in Disease Models
In a mouse model of steroid-induced ocular hypertension, daily treatment with netarsudil rapidly lowered IOP, returning it to near-baseline levels within four days.[15] This effect was accompanied by a 33% increase in outflow facility and a reversal of steroid-induced TM stiffening and fibrosis.[15]
Ocular Pharmacokinetics and Metabolism
Following topical ocular instillation, the highest concentrations of netarsudil are found in the cornea and conjunctiva.[7] It is rapidly converted by corneal esterases to its more potent metabolite, netarsudil-M1.[5][13] This conversion is a key feature of its pharmacokinetic profile.
| Parameter | Value | Tissue/Species | Source |
| Half-life | 175 minutes | Human Cornea | [7] |
| Primary Site of Metabolism | Cornea | Multiple Species | [5] |
| Active Metabolite | Netarsudil-M1 | - | [5] |
Preclinical Safety and Tolerability
In preclinical animal studies, the most common adverse effect noted was transient, mild conjunctival hyperemia (eye redness), which typically persisted for 4-8 hours after dosing.[5] No other significant ocular adverse effects were observed.[5] Systemic toxicity studies in rats and dogs using the intravenous route identified cardiovascular effects such as decreased blood pressure and increased heart rate, which are expected pharmacological consequences of systemic ROCK inhibition due to vasodilation.[16] Genetic toxicity studies showed no mutagenic or clastogenic potential.[16]
Key Experimental Protocols
Kinase Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki) of netarsudil and its metabolites against ROCK1 and ROCK2.
-
Methodology: The kinase inhibitory activity was assessed using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).[5][17] The assay measures the amount of ADP produced during the kinase reaction. Serially diluted concentrations of the test compounds (netarsudil, netarsudil-M1) were incubated with the specific kinase (ROCK1 or ROCK2), its substrate, and ATP. The reaction was stopped, and the amount of ADP generated was quantified via a luminescence-based signal, which is inversely proportional to the kinase inhibition.[5][18]
Actin Stress Fiber Disruption Assay
-
Objective: To quantify the effect of netarsudil on the actin cytoskeleton in trabecular meshwork cells.
-
Methodology: Primary porcine trabecular meshwork (PTM) cells were cultured on glass coverslips.[5][6] The cells were then incubated for approximately 6 hours with various concentrations of netarsudil.[5] Following incubation, cells were fixed with formaldehyde, permeabilized, and stained with a fluorescent phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) to visualize F-actin stress fibers and a nuclear counterstain (e.g., Hoechst 33342).[5] Images were captured using fluorescence microscopy, and a custom, automated algorithm was used to identify and calculate the mean stress fiber length to determine the IC₅₀.[5]
In Vivo IOP Efficacy Study in Rabbits and Monkeys
-
Objective: To evaluate the dose-response, efficacy, and duration of action of topical netarsudil formulations.
-
Methodology: Normotensive Dutch Belted rabbits or Formosan Rock monkeys were used.[5] A single drop of the netarsudil formulation (e.g., 0.01%, 0.02%, 0.04%) was administered topically to one eye of each animal once daily for a period of 3 to 10 days.[1][5] The contralateral eye served as the untreated control.[5] Intraocular pressure was measured using a calibrated tonometer at baseline (time 0) and at several time points after dosing (e.g., 1, 2, 4, 8, and 24 hours) on specified days.[5] Ocular tolerability, particularly hyperemia, was also scored.[5]
Conclusion
The preclinical data for netarsudil dihydrochloride strongly support its pharmacological profile as a potent, dual-acting inhibitor of ROCK and NET. In vitro studies established its high potency against ROCK kinases and its ability to induce favorable cellular changes in trabecular meshwork cells, including the disruption of actin stress fibers and the reduction of profibrotic activity.[3][5] These cellular effects translated into significant, dose-dependent, and durable IOP lowering in multiple preclinical animal models with good ocular tolerability.[5] The unique mechanism of targeting the diseased trabecular meshwork, supplemented by effects on aqueous production and episcleral venous pressure, established netarsudil as a promising clinical candidate for managing glaucoma and ocular hypertension.[5][9]
References
- 1. Portico [access.portico.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dose-dependent effects of netarsudil, a Rho-kinase inhibitor, on the distal outflow tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
- 11. New Study Shows Netarsudil Effective in Treating Steroid Induced Glaucoma | Duke Department Of Ophthalmology [dukeeyecenter.duke.edu]
- 12. Safety and efficacy of topically administered netarsudil (Rhopressa™) in normal and glaucomatous dogs with ADAMTS10-open-angle glaucoma (ADAMTS10-OAG) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
The Effect of Netarsudil Dihydrochloride on the Actin Cytoskeleton in Ocular Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness globally, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1][2] The conventional outflow pathway, comprising the trabecular meshwork (TM) and Schlemm's canal (SC), is the primary site of aqueous humor drainage and the regulator of IOP.[3] In primary open-angle glaucoma, increased resistance within this pathway leads to elevated IOP.[3] The actin cytoskeleton of TM cells plays a crucial role in regulating this resistance through cell contraction and stiffness.[3][4]
Netarsudil, the active ingredient in Rhopressa®, is a novel ophthalmic solution approved for the treatment of glaucoma and ocular hypertension.[1][4] It is a potent inhibitor of Rho-associated protein kinase (ROCK) and a norepinephrine transporter (NET) inhibitor.[5][6] Its primary mechanism of action for lowering IOP involves targeting the trabecular meshwork to increase aqueous humor outflow.[6][7] This technical guide provides an in-depth analysis of the effects of Netarsudil dihydrochloride on the actin cytoskeleton in key ocular cells, summarizing quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.
Core Mechanism of Action: ROCK Inhibition
Netarsudil's profound effects on the actin cytoskeleton are primarily mediated through its potent inhibition of the Rho-associated protein kinases, ROCK1 and ROCK2.[6][8] The RhoA/ROCK signaling pathway is a central regulator of cellular contractility, actin stress fiber formation, and focal adhesions.[8][9]
In TM cells, activation of this pathway leads to:
-
Increased Myosin Light Chain (MLC) Phosphorylation: ROCK inhibits Myosin Light Chain Phosphatase (MLCP), leading to an increase in phosphorylated MLC.[8][9] This enhances the interaction between actin and myosin, driving cellular contraction and the formation of prominent actin stress fibers.[8]
-
Actin Polymerization: ROCK activates LIM kinases (LIMKs), which in turn phosphorylate and inactivate cofilin.[8] Inactivated cofilin can no longer depolymerize actin filaments, resulting in actin stabilization and polymerization.[8]
By inhibiting ROCK, Netarsudil disrupts this cascade, leading to a reduction in MLC phosphorylation and a decrease in actin stress fibers.[5][8] This results in the relaxation of TM cells, a reduction in tissue stiffness, and an increase in aqueous humor outflow.[7][10]
Effects on Actin Cytoskeleton in Ocular Cells
Trabecular Meshwork (TM) Cells
The most significant and well-documented effects of Netarsudil on the actin cytoskeleton occur in TM cells. In both normal (NTM) and glaucomatous (GTM) TM cells, Netarsudil induces a rapid and profound disassembly of actin stress fibers and a disruption of focal adhesions.[4][11] This leads to changes in cell morphology, including cell rounding and the extension of long, thin filopodial processes.[4][12]
Live-cell imaging studies have shown that in NTM cells treated with 1 µM Netarsudil, stress fibers begin to disassemble within minutes, and are virtually undetectable by 120 minutes.[4][12] In GTM cells, which often exhibit thicker actin stress fibers, this process is delayed, taking longer than 120 minutes for complete disassembly.[4][11] This cellular relaxation is believed to widen the intercellular spaces within the TM, reducing resistance to aqueous humor outflow.[4] Interestingly, Netarsudil has also been shown to potently stimulate phagocytosis in TM cells, which may help clear outflow channels.[4][11]
Schlemm's Canal (SC) Endothelial Cells
The inner wall of Schlemm's canal is another critical site for outflow resistance. Netarsudil's effects extend beyond the TM to the SC endothelium. Studies have shown that Netarsudil reduces the connectivity between the inner wall endothelial cells of SC and the underlying juxtacanalicular tissue (JCT) cells and matrix.[13] This reduction in cell-cell and cell-matrix connections promotes a more uniform flow of aqueous humor.[13] In living mouse eyes, the application of Netarsudil resulted in a widening of the TM and an increase in the cross-sectional area of Schlemm's canal.[4]
Ciliary Muscle Cells
While the primary effect of Netarsudil is on the conventional outflow pathway, ROCK inhibitors can also influence the uveoscleral (unconventional) outflow pathway, which involves the ciliary muscle. By inducing relaxation of the ciliary muscle, ROCK inhibitors can potentially modify this secondary outflow route. However, the dominant IOP-lowering effect of Netarsudil is attributed to its actions on the TM and SC.[14]
Quantitative Data Summary
The following table summarizes key quantitative findings from in vitro and ex vivo studies on Netarsudil and its active metabolite, Netarsudil-M1.
| Parameter | Cell/Tissue Type | Value | Reference |
| ROCK1 Inhibition (Ki) | Enzyme Assay | 1 nM | [6] |
| ROCK2 Inhibition (Ki) | Enzyme Assay | 1 nM | [6] |
| Actin Stress Fiber Disruption (IC50) | Human TM Cells | 79 nM | [6] |
| Focal Adhesion Disruption (IC50) | Human TM Cells | 16 nM | [6] |
| Contraction Reversal (EC50) | Human TM Cell Hydrogels | 35.9 nM | [3][7] |
| Stress Fiber Disassembly Time (1 µM) | Normal Human TM Cells | < 120 minutes | [4] |
| Stress Fiber Disassembly Time (1 µM) | Glaucomatous Human TM Cells | > 120 minutes | [4] |
| Outflow Facility Increase (vs. Placebo) | Steroid-Treated Mouse Eyes | 33% | [15] |
Experimental Protocols
Protocol 1: Visualization of Actin Cytoskeleton and Focal Adhesions
This protocol describes a standard immunofluorescence method to visualize the effects of Netarsudil on actin stress fibers and focal adhesions in cultured human trabecular meshwork (HTM) cells.
Methodology:
-
Cell Culture: Primary HTM cells are cultured on fibronectin-coated glass coverslips in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).[16]
-
Treatment: Cells are incubated with the desired concentration of Netarsudil (or vehicle control) for a specified duration (e.g., 6 hours).[3]
-
Fixation: Cells are washed with Phosphate-Buffered Saline (PBS) and fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[16]
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.[16]
-
Blocking: Non-specific binding sites are blocked by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[16]
-
Primary Antibody Incubation: To visualize focal adhesions, cells are incubated overnight at 4°C with a primary antibody against a focal adhesion protein, such as anti-paxillin.[3][16]
-
Secondary Antibody and Phalloidin Staining: Cells are washed and then incubated for 1 hour at room temperature in the dark with a fluorescently-labeled secondary antibody and a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) to stain F-actin.[16]
-
Counterstaining: Nuclei are counterstained with DAPI or Hoechst 33342 for 5 minutes.[3][16]
-
Mounting and Imaging: Coverslips are mounted onto microscope slides and imaged using confocal fluorescence microscopy.[12][16]
Protocol 2: Western Blot for ROCK Activity Markers
This protocol allows for the quantification of ROCK activity by measuring the phosphorylation status of its downstream targets, such as Myosin Light Chain (MLC). A decrease in phosphorylated MLC (p-MLC) indicates ROCK inhibition.
Methodology:
-
Cell Culture and Treatment: HTM cells are cultured in plates and treated with Netarsudil as described above.
-
Protein Extraction: Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[16] It is then incubated overnight at 4°C with primary antibodies against p-MLC, total MLC, and a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[16] Protein bands are visualized using a chemiluminescent substrate and an imaging system.[16]
-
Quantification: Band intensities are quantified, and the ratio of p-MLC to total MLC is calculated and normalized to the loading control.
Conclusion
This compound exerts a powerful and targeted effect on the actin cytoskeleton of cells within the conventional aqueous humor outflow pathway. By inhibiting the Rho/ROCK signaling cascade, it effectively disassembles actin stress fibers and focal adhesions in trabecular meshwork and Schlemm's canal cells.[4][7] This leads to cellular relaxation, reduced tissue stiffness, and a significant increase in outflow facility, ultimately lowering intraocular pressure.[6][7] The quantitative data and established experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced cellular and molecular impacts of Netarsudil and other ROCK inhibitors in the context of glaucoma therapy.
References
- 1. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
- 8. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The effects of a new class of glaucoma treatment drug netarsudil on cellular connections of Schlemm’s canal endothelium [open.bu.edu]
- 14. What is the mechanism of Netarsudil Mesylate? [synapse.patsnap.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Intracellular Signaling Pathways Affected by Netarsudil Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netarsudil dihydrochloride, a potent inhibitor of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET), represents a novel class of ophthalmic hypotensive agents. Its primary mechanism of action involves the modulation of intracellular signaling pathways that regulate aqueous humor outflow dynamics. This technical guide provides a comprehensive overview of the key signaling cascades affected by Netarsudil, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Core Signaling Pathways Modulated by Netarsudil
Netarsudil exerts its therapeutic effects primarily through two distinct molecular targets:
-
Rho-associated protein kinase (ROCK): Inhibition of ROCK1 and ROCK2 isoforms is the principal mechanism by which Netarsudil increases trabecular meshwork outflow.
-
Norepinephrine Transporter (NET): Inhibition of NET contributes to the overall intraocular pressure (IOP)-lowering effect, likely through a reduction in aqueous humor production.
A potential third pathway involving the activation of AMP-activated protein kinase (AMPK) and subsequent induction of autophagy has also been elucidated, suggesting a neuroprotective role for Netarsudil.
The ROCK Signaling Pathway
The RhoA/ROCK signaling cascade is a critical regulator of cell shape, adhesion, and motility. In the trabecular meshwork (TM), this pathway governs cellular contractility, which in turn influences the resistance to aqueous humor outflow.
Mechanism of Action
Netarsudil, and its more active metabolite Netarsudil-M1, competitively inhibit ROCK1 and ROCK2. This inhibition disrupts the downstream signaling cascade that leads to actin stress fiber formation and focal adhesion assembly in TM cells. The key molecular events are:
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), inactivating it. This leads to an increase in the phosphorylation of myosin light chain (MLC).
-
Activation of LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK.
-
Inactivation of Cofilin: Activated LIMK phosphorylates and inactivates cofilin, an actin-depolymerizing factor.
By inhibiting ROCK, Netarsudil reverses these effects, leading to:
-
Decreased phosphorylation of MLC, resulting in reduced actomyosin contractility and relaxation of TM cells.
-
Increased cofilin activity, promoting actin filament disassembly.
This collective action leads to a reduction in the stiffness of the TM, an increase in the effective filtration area, and consequently, an enhanced outflow of aqueous humor.
Visualization of the ROCK Signaling Pathway
The Norepinephrine Transporter (NET) Signaling Pathway
Netarsudil's secondary mechanism of action is the inhibition of the norepinephrine transporter (NET). NET is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.
Mechanism of Action
By inhibiting NET, Netarsudil increases the local concentration of norepinephrine in the ciliary body. This is thought to lead to the activation of α2-adrenergic receptors, which are known to decrease aqueous humor production by reducing cyclic AMP (cAMP) levels in the ciliary epithelium.
Visualization of the NET Signaling Pathway
The AMPK-Autophagy Pathway
Recent studies have suggested a neuroprotective role for Netarsudil through the activation of the AMP-activated protein kinase (AMPK) and subsequent induction of autophagy in retinal ganglion cells.
Mechanism of Action
The precise mechanism by which ROCK inhibition by Netarsudil leads to AMPK activation is still under investigation. However, it is proposed that the inhibition of ROCK1 may relieve a negative regulatory effect on AMPK. Activated AMPK can then initiate autophagy, a cellular process for degrading and recycling damaged organelles and proteins, through the phosphorylation of key autophagy-related proteins. This process may contribute to the protection of retinal ganglion cells from glaucomatous damage.
Visualization of the AMPK-Autophagy Pathway
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and clinical studies of Netarsudil.
Table 1: In Vitro Inhibitory Activity of Netarsudil and Other ROCK Inhibitors
| Compound | Target | Ki (nM) | IC50 (nM) |
| Netarsudil | ROCK1 | 1 | - |
| ROCK2 | 1 | - | |
| Netarsudil-M1 | ROCK1 | 0.2 | - |
| ROCK2 | 0.2 | - | |
| Y-27632 | ROCK1 | 220 | 140-220 |
| ROCK2 | 300 | 140-220 | |
| Fasudil | ROCK1 | 330 | - |
| ROCK2 | - | 158 |
Data compiled from multiple sources.[1][2][3]
Table 2: Cellular Effects of Netarsudil in Trabecular Meshwork (TM) Cells
| Effect | Cell Type | IC50 (nM) |
| Disruption of Actin Stress Fibers | Porcine TM Cells | 79 |
| Disruption of Focal Adhesions | Human TM Cells | 16 |
Data from Sturdivant et al., 2016.[2]
Table 3: Clinical Efficacy of Netarsudil in Lowering Intraocular Pressure (IOP)
| Clinical Trial | Treatment Group | Baseline IOP (mmHg) | Mean IOP Reduction |
| ROCKET-1 | Netarsudil 0.02% QD | ~23-24 | ~3-5 mmHg |
| ROCKET-2 | Netarsudil 0.02% QD | 22.5 | 3.7 - 4.6 mmHg |
| MERCURY-1 | Netarsudil 0.02%/Latanoprost 0.005% FDC QD | 23.6 | ~7.4 mmHg |
QD = once daily, FDC = fixed-dose combination. Data from pivotal Phase 3 clinical trials.[4][5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Netarsudil's effects on intracellular signaling pathways.
Experimental Workflow Overview
Protocol 1: In Vitro ROCK Kinase Activity Assay (Kinase-Glo® Luminescent Assay)
Objective: To determine the inhibitory activity of Netarsudil on ROCK1 and ROCK2 kinases.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP
-
Kinase substrate (e.g., S6K substrate)
-
This compound
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of Netarsudil in kinase reaction buffer.
-
Prepare a solution of ROCK enzyme in kinase reaction buffer.
-
Prepare a solution of ATP and substrate in kinase reaction buffer.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add:
-
5 µL of Netarsudil dilution (or vehicle control).
-
10 µL of ROCK enzyme solution.
-
10 µL of ATP/substrate solution.
-
-
Incubate the plate at 30°C for 60 minutes.
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 25 µL of Kinase-Glo® Reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each Netarsudil concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Immunofluorescence Staining for Actin Stress Fibers and Focal Adhesions in Human Trabecular Meshwork (HTM) Cells
Objective: To visualize the effect of Netarsudil on the actin cytoskeleton and focal adhesions in HTM cells.
Materials:
-
Primary human trabecular meshwork (HTM) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fibronectin-coated glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody against a focal adhesion protein (e.g., anti-paxillin or anti-vinculin)
-
Fluorescently labeled secondary antibody
-
Fluorescently labeled phalloidin (for F-actin staining)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed HTM cells on fibronectin-coated glass coverslips and culture until sub-confluent.
-
Treat cells with various concentrations of Netarsudil (or vehicle control) for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific binding with 1% BSA for 30 minutes.
-
Incubate with the primary antibody (e.g., anti-paxillin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify changes in actin stress fiber formation and the number and size of focal adhesions using image analysis software (e.g., ImageJ).
-
Protocol 3: Radiolabeled Norepinephrine Uptake Assay
Objective: To determine the inhibitory effect of Netarsudil on the norepinephrine transporter (NET).
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET)
-
Cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Norepinephrine (radiolabeled)
-
Unlabeled norepinephrine
-
This compound
-
Desipramine (a known NET inhibitor, for positive control)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Culture hNET-expressing HEK293 cells in appropriate multi-well plates to confluency.
-
-
Uptake Assay:
-
Wash the cell monolayer twice with KRH buffer.
-
Pre-incubate the cells with various concentrations of Netarsudil, desipramine, or vehicle control in KRH buffer for 10-15 minutes at 37°C.
-
Initiate the uptake by adding KRH buffer containing a fixed concentration of [³H]-Norepinephrine and the respective inhibitor.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of desipramine) from the total uptake.
-
Calculate the percent inhibition of specific [³H]-Norepinephrine uptake for each concentration of Netarsudil.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 4: Western Blotting for Phosphorylated Proteins
Objective: To quantify the changes in the phosphorylation of downstream effectors of the ROCK and AMPK pathways (e.g., MLC, p-AMPK, LC3-II) in response to Netarsudil treatment.
Materials:
-
HTM cells or optic nerve tissue lysates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-MLC, anti-MLC, anti-p-AMPK, anti-AMPK, anti-LC3B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells or tissues with Netarsudil as required.
-
Lyse cells or homogenize tissues in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Conclusion
This compound modulates multiple intracellular signaling pathways to effectively lower intraocular pressure. Its primary action as a ROCK inhibitor directly targets the pathophysiology of the trabecular meshwork, representing a significant advancement in glaucoma therapy. Further research into its effects on the norepinephrine transporter and the AMPK-autophagy pathway will continue to elucidate its full therapeutic potential. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the molecular mechanisms of Netarsudil and to explore the development of novel therapeutics targeting these pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Pooled Efficacy and Safety Profile of Netarsudil Ophthalmic Solution 0.02% in Patients With Open-angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. Preparation of Human Trabecular Meshwork Cells for Metabolomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Unlocking the Therapeutic Potential of Netarsudil Dihydrochloride: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netarsudil dihydrochloride, a first-in-class Rho kinase (ROCK) and norepinephrine transporter (NET) inhibitor, has emerged as a significant advancement in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its novel dual mechanism of action, which targets the trabecular meshwork to enhance aqueous humor outflow, reduces episcleral venous pressure, and decreases aqueous humor production, sets it apart from other IOP-lowering agents.[3][4] Early-stage research has not only solidified its role in glaucoma therapy but has also illuminated its therapeutic potential in a range of other ophthalmic and systemic conditions, including corneal endothelial dysfunction and fibrotic diseases. This technical guide provides an in-depth overview of the core preclinical and clinical research that has defined our understanding of Netarsudil's therapeutic promise, with a focus on its mechanism of action, key experimental findings, and the methodologies used to elicit these insights.
Core Mechanism of Action: A Dual Inhibition Strategy
Netarsudil's primary pharmacological activity stems from its potent inhibition of two key targets: Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET).[3]
ROCK Inhibition
The Rho/ROCK signaling pathway is a central regulator of cellular contractility, adhesion, and migration. In the eye, this pathway plays a crucial role in maintaining the tone of the trabecular meshwork (TM), the primary site of aqueous humor outflow.[4] By inhibiting ROCK1 and ROCK2, Netarsudil induces relaxation of the TM cells, leading to an increase in the effective filtration area and a subsequent enhancement of aqueous humor outflow. This relaxation is achieved through the disruption of actin stress fibers and focal adhesions within the TM cells.[4][5]
NET Inhibition
In addition to its ROCK inhibitory activity, Netarsudil also blocks the norepinephrine transporter (NET). This inhibition is thought to contribute to the reduction of aqueous humor production by the ciliary body and a decrease in episcleral venous pressure, further aiding in the lowering of IOP.[3]
The following diagram illustrates the signaling pathway through which Netarsudil exerts its effects on the trabecular meshwork.
Quantitative Analysis of Netarsudil's Bioactivity
The therapeutic efficacy of Netarsudil is underpinned by its potent biochemical activity and its demonstrated effects in both preclinical models and human clinical trials. The following tables summarize the key quantitative data from early-stage research.
Table 1: Biochemical and Cellular Activity of Netarsudil
| Parameter | Target | Value | Cell Type/Assay | Reference |
| Ki | ROCK1 | 1 nM | Kinase Assay | |
| ROCK2 | 1 nM | Kinase Assay | ||
| IC50 | Disruption of Actin Stress Fibers | 79 nM | Primary Porcine TM Cells | |
| Disruption of Focal Adhesions | 16 nM | Transformed Human TM Cells |
Table 2: Preclinical Efficacy of Netarsudil in Animal Models
| Animal Model | Netarsudil Concentration | Maximum IOP Reduction (Day 3) | Comparator | Reference |
| Dutch Belted Rabbits | 0.04% | 8.1 ± 0.7 mmHg | - | |
| Formosan Rock Monkeys | 0.04% | 7.5 ± 0.7 mmHg (4h post-dose) | - | |
| 0.04% | 7.5 ± 1.1 mmHg (24h post-dose) | - |
Table 3: Clinical Efficacy of Netarsudil in Patients with Open-Angle Glaucoma or Ocular Hypertension
| Study | Treatment Group | Mean IOP Reduction from Baseline | Comparator | Reference |
| Phase 2 (Japanese Patients) | Netarsudil 0.02% QD | 4.80 mmHg (23.5%) at Week 4 | Placebo | [2] |
| Phase 4 (Real-world) | Netarsudil 0.02% QD (Monotherapy) | 16.9% at Week 12 | - | [6][7] |
| Netarsudil 0.02% QD (Adjunct to 1 agent) | 4.3 ± 2.88 mmHg (20.5%) at Week 12 | - | [6][7] | |
| Netarsudil 0.02% QD (Adjunct to ≥2 agents) | 4.5 ± 4.08 mmHg (20.9%) at Week 12 | - | [6][7] | |
| Pooled Phase 3 (ROCKET-1 & ROCKET-2) | Netarsudil 0.02% QD | Up to 4.8 mmHg | Timolol 0.5% BID | [8] |
Emerging Therapeutic Applications
Beyond its established role in glaucoma, early-stage research suggests that Netarsudil's unique mechanism of action may have therapeutic benefits in other ocular conditions.
Corneal Endothelial Health
The corneal endothelium is vital for maintaining corneal transparency. Studies have investigated the effect of Netarsudil on corneal endothelial cell density (ECD), a key indicator of endothelial health.
Table 4: Effect of Netarsudil on Corneal Endothelium (3-Month Phase 3 Trial Data)
| Treatment Group | Change in Endothelial Cell Density (ECD) from Baseline | Change in Central Corneal Thickness (CCT) from Baseline | Reference |
| Netarsudil 0.02% QD | No statistically significant change | -3.3 µm | [1][9] |
| Netarsudil 0.02% BID | No statistically significant change | - | [1][9] |
| Timolol 0.5% BID | No statistically significant change | - | [1][9] |
| Netarsudil 0.02%/Latanoprost 0.005% FC | No statistically significant change | -6.4 µm |
While long-term data is still emerging, these findings suggest that Netarsudil does not adversely affect corneal endothelial cell density and may even contribute to a modest decrease in central corneal thickness.
Anti-Fibrotic Potential
Fibrosis, the excessive deposition of extracellular matrix, is a pathological feature of many diseases, including glaucoma. Transforming growth factor-beta 2 (TGF-β2) is a key mediator of fibrosis in the trabecular meshwork. Preclinical studies have shown that Netarsudil can block the profibrotic effects of TGF-β2 in human trabecular meshwork cells, suggesting a potential disease-modifying role.[10]
Key Experimental Protocols
The following section details the methodologies for key experiments cited in the early-stage research of Netarsudil.
ROCK Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of ROCK1 and ROCK2 kinases.
-
Principle: A commercially available kinase assay kit, such as the ADP-Glo™ Kinase Assay, is used.[11] This assay measures the amount of ADP produced in a kinase reaction. The kinase reaction is initiated by adding ATP to a mixture of the ROCK enzyme and a substrate. The inhibitor (Netarsudil) is added at varying concentrations. After incubation, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent then converts the produced ADP back to ATP, which is detected via a luciferase-based reaction, generating a luminescent signal that is proportional to the kinase activity.
-
Protocol Outline:
-
Prepare serial dilutions of Netarsudil.
-
In a multi-well plate, add the ROCK1 or ROCK2 enzyme, a suitable substrate, and the reaction buffer.
-
Add the diluted Netarsudil or vehicle control to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the luminescence according to the kit manufacturer's instructions.
-
Calculate the IC50 and Ki values from the dose-response curves.
-
Actin Stress Fiber Disruption Assay in Trabecular Meshwork Cells
This assay visually assesses the effect of Netarsudil on the cytoskeleton of trabecular meshwork cells.
-
Principle: Trabecular meshwork cells are cultured on coverslips and treated with Netarsudil. The cells are then fixed, permeabilized, and stained for F-actin using a fluorescently labeled phalloidin. The actin stress fibers are visualized using fluorescence microscopy.
-
Protocol Outline:
-
Seed primary porcine or transformed human trabecular meshwork cells onto glass coverslips in a culture plate.
-
Culture the cells until they reach the desired confluency.
-
Treat the cells with varying concentrations of Netarsudil or vehicle control for a specified duration.
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Permeabilize the cell membranes with a detergent like 0.1% Triton X-100.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) to stain the F-actin.
-
Mount the coverslips onto microscope slides and visualize the actin cytoskeleton using a fluorescence microscope.
-
Quantify the disruption of stress fibers by image analysis.
-
The following diagram provides a generalized workflow for evaluating ROCK inhibitors like Netarsudil.
In Vivo Intraocular Pressure Measurement in Animal Models
This procedure measures the effect of topically administered Netarsudil on the intraocular pressure of laboratory animals.
-
Animals: Normotensive Dutch Belted rabbits or Formosan Rock monkeys are commonly used.
-
Protocol Outline:
-
Acclimatize the animals to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.
-
Measure baseline IOP in both eyes using a calibrated tonometer (e.g., Tono-Pen).
-
Administer a single drop of the Netarsudil ophthalmic solution to one eye, with the contralateral eye receiving a vehicle control.
-
Measure IOP in both eyes at multiple time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours).
-
Repeat the dosing and measurements for a specified number of days to assess the sustained effect.
-
Analyze the data to determine the mean IOP reduction compared to baseline and the vehicle-treated eye.
-
Conclusion and Future Directions
Early-stage research has firmly established this compound as a potent and effective agent for lowering intraocular pressure through a novel dual mechanism of action. The quantitative data from biochemical, cellular, and in vivo studies provide a strong foundation for its clinical use in glaucoma. Furthermore, the emerging evidence of its beneficial effects on the corneal endothelium and its anti-fibrotic properties opens up exciting new avenues for its therapeutic application. Future research should focus on elucidating the long-term effects of Netarsudil on corneal health, its potential to modify the course of fibrotic ocular diseases, and its applicability in other systemic conditions where ROCK inhibition may be beneficial. The detailed experimental protocols outlined in this guide provide a framework for researchers to build upon this promising foundation and further unlock the full therapeutic potential of this innovative molecule.
The logical relationship between Netarsudil's core mechanism and its expanding therapeutic potential is summarized in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Scholars@Duke publication: Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. [scholars.duke.edu]
- 6. Review of Corneal Endothelial Specular Microscopy for FDA Clinical Trials of Refractive Procedures, Surgical Devices and New Intraocular Drugs and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Age-related changes of intraocular pressure in Dutch belted rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. A standardized methodology for longitudinal assessment of corneal endothelial morphometry in eye banked corneas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Netarsudil on Human Trabecular Meshwork (HTM) Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Netarsudil, the active ingredient in Rhopressa®, is a potent inhibitor of Rho-associated protein kinase (ROCK) and a norepinephrine transporter (NET).[1][2] It is clinically utilized to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[3][4] The primary mechanism of action of Netarsudil involves increasing the outflow of aqueous humor through the trabecular meshwork (TM), the tissue responsible for regulating IOP.[1][2][3] In vitro studies using cultured human trabecular meshwork (HTM) cells are crucial for elucidating the cellular and molecular mechanisms underlying Netarsudil's effects. These studies provide a controlled environment to investigate the drug's impact on cell contractility, cytoskeleton organization, extracellular matrix (ECM) dynamics, and signaling pathways.[1]
This document provides detailed application notes and protocols for testing the effects of Netarsudil on HTM cells in an in vitro setting.
Key Cellular Effects of Netarsudil on HTM Cells
Netarsudil exerts its effects on HTM cells primarily through the inhibition of the Rho/ROCK signaling pathway, which leads to:
-
Disruption of Actin Stress Fibers and Focal Adhesions: Netarsudil treatment leads to the disassembly of actin stress fibers and a reduction in focal adhesions, resulting in changes to cell shape and a more relaxed cellular phenotype.
-
Reduced Cell Contractility: By inhibiting the ROCK-mediated phosphorylation of myosin light chain, Netarsudil reduces the contractility of HTM cells.[1][5] This is a key factor in increasing the outflow of aqueous humor.
-
Modulation of Extracellular Matrix (ECM) Production: Netarsudil can block the profibrotic effects of transforming growth factor-β2 (TGF-β2), a cytokine implicated in the pathology of glaucoma.[1][6]
Experimental Protocols
Culture of Human Trabecular Meshwork (HTM) Cells
Objective: To isolate and culture primary HTM cells from human donor eyes for subsequent experiments.
Materials:
-
Human donor corneal rims
-
Dulbecco's Modified Eagle's Medium (DMEM), low-glucose[7]
-
Fetal Bovine Serum (FBS)[7]
-
Penicillin-Streptomycin[1]
-
Collagenase[1]
-
Gelatin-coated culture flasks[1]
-
Trypsin-EDTA[1]
-
Phosphate Buffered Saline (PBS)
Procedure for Isolation and Culture of Primary HTM Cells:
-
Under a dissecting microscope, carefully dissect the trabecular meshwork tissue from human donor corneal rims.[1]
-
Mince the tissue into small pieces.[1]
-
Digest the tissue with a collagenase solution to release the cells.[1]
-
Plate the cell suspension onto gelatin-coated culture flasks.[1]
-
Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[1]
-
Change the medium every 2-3 days.[1]
-
When cells reach 80-90% confluency, subculture them using Trypsin-EDTA.[1] All studies should be conducted using cell passages 3-7.[7]
Procedure for Culturing Transformed HTM Cells (e.g., TM-1):
-
Rapidly thaw a cryopreserved vial of transformed HTM cells in a 37°C water bath.[1]
-
Transfer the cells to a culture flask containing pre-warmed complete growth medium.[1]
-
Culture and subculture as described for primary cells.
Netarsudil Treatment
Objective: To treat cultured HTM cells with Netarsudil to assess its effects.
Materials:
-
Cultured HTM cells (primary or transformed)
-
Netarsudil stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Serum-free cell culture medium
Procedure:
-
Seed HTM cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips) and allow them to grow to the desired confluency.
-
For many functional assays, serum-starve the cells for 24 hours prior to treatment to reduce baseline signaling activity.[1]
-
Prepare working solutions of Netarsudil in serum-free medium at the desired concentrations. A vehicle control (medium with the solvent at the same final concentration) should always be included.
-
Remove the culture medium from the cells and replace it with the Netarsudil-containing medium or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 3 hours, 6 hours, 24 hours, or longer depending on the assay).[6][8]
Immunocytochemistry for Actin Stress Fibers and Focal Adhesions
Objective: To visualize the effects of Netarsudil on the actin cytoskeleton and focal adhesions.
Materials:
-
HTM cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA)[1]
-
0.1% Triton X-100[1]
-
1% Bovine Serum Albumin (BSA) in PBS[1]
-
Primary antibody (e.g., anti-paxillin for focal adhesions)[1]
-
Fluorescently-labeled secondary antibody[1]
-
Fluorescently-labeled phalloidin (for F-actin)[1]
-
DAPI or Hoechst stain (for nuclei)[1]
-
Mounting medium[1]
Procedure:
-
Seed HTM cells on fibronectin-coated glass coverslips and grow to sub-confluency.[1]
-
Treat the cells with Netarsudil or vehicle as described in Protocol 2.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[1]
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[1]
-
Block non-specific binding with 1% BSA for 30 minutes.[1]
-
Incubate with the primary antibody (e.g., anti-paxillin) diluted in 1% BSA overnight at 4°C.[1]
-
Wash the cells three times with PBS.[1]
-
Incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin in 1% BSA for 1 hour at room temperature in the dark.[1]
-
Wash the cells three times with PBS.[1]
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.[1]
-
Mount the coverslips onto microscope slides using mounting medium and visualize using a fluorescence microscope.[1]
Western Blotting for Protein Expression
Objective: To quantify changes in the expression or phosphorylation status of specific proteins in response to Netarsudil treatment.
Materials:
-
Cultured HTM cells
-
RIPA buffer[1]
-
BCA protein assay kit[1]
-
SDS-PAGE gels[1]
-
PVDF membrane[1]
-
Blocking buffer (5% non-fat milk or BSA in TBST)[1]
-
Primary antibodies (e.g., anti-phospho-myosin light chain, anti-ROCK1/2)
-
HRP-conjugated secondary antibodies[1]
-
Chemiluminescent substrate[1]
-
Imaging system[1]
Procedure:
-
Culture HTM cells to near confluency in 6-well plates and treat with Netarsudil or vehicle.[1]
-
Lyse the cells with RIPA buffer and collect the protein lysates.[1]
-
Determine the protein concentration using a BCA assay.[1]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[1]
Cell Contractility Assay (3D Hydrogel Model)
Objective: To quantify the effect of Netarsudil on the contractility of HTM cells in a 3D environment that mimics the native tissue.[1]
Procedure:
A bioengineered HTM cell-encapsulated ECM hydrogel can be used to investigate the efficacy of Netarsudil on reversing pathologic contraction.[7]
-
HTM cells are encapsulated in an ECM biopolymer hydrogel.
-
To induce a glaucoma-like phenotype, constructs are treated with TGFβ2 for 5 days.[7]
-
Netarsudil is then added over a broad dose range for the next 5 days in the absence of TGFβ2.[7]
-
The size of the hydrogel constructs is quantified as a measure of cell contractility. A decrease in construct size indicates increased contraction.[7]
Data Presentation
Table 1: In Vitro Activity of Netarsudil and Related ROCK Inhibitors
| Compound | ROCK1/2 Inhibitory Activity (Kᵢ, nM) | Focal Adhesion Disruption (IC₅₀, nM) | HTM Hydrogel Contraction Reversal (EC₅₀, nM) |
| Netarsudil | ~2.7 | 16 | 35.9 |
| Compound A | ~1.4 | - | 3.7 |
| Compound B | ~1.9 | - | 22.2 |
| Compound C | ~1.5 | - | - |
| Compound D | ~3.1 | - | - |
Data compiled from studies on the effects of Netarsudil-family Rho kinase inhibitors.[6][7][9]
Table 2: Recommended Concentrations and Treatment Times for In Vitro Experiments
| Assay | Netarsudil Concentration | Treatment Duration | Reference |
| Actin Stress Fiber Disassembly | 1 µM | > 120 minutes | [8] |
| Focal Adhesion Disruption | 0.015 - 1.2 µM (dose-response) | 6 hours | [6] |
| Inhibition of TGF-β2 Induced Fibrosis | 500 nM | 24 hours | [6] |
| HTM Hydrogel Contraction Reversal | Dose-response (nM to µM range) | 5 days | [7] |
Visualizations
Caption: Netarsudil's dual mechanism of action in lowering intraocular pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Netarsudil Mesylate? [synapse.patsnap.com]
- 3. rhopressa.myalcon.com [rhopressa.myalcon.com]
- 4. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
Application Notes and Protocols for Studying Netarsudil Dihydrochloride in Glaucoma Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various animal models to study the efficacy and mechanism of action of Netarsudil dihydrochloride, a Rho kinase (ROCK) and norepinephrine transporter (NET) inhibitor, for the treatment of glaucoma. Detailed protocols for key experiments are included to facilitate the design and execution of preclinical studies.
Introduction to Netarsudil and its Mechanism of Action
This compound is an FDA-approved medication for lowering intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its primary mechanism involves the inhibition of Rho kinase (ROCK) and the norepinephrine transporter (NET).[3][4] Inhibition of ROCK in the trabecular meshwork (TM) leads to the disruption of actin stress fibers, reduced cell stiffness, and relaxation of the TM, thereby increasing aqueous humor outflow through the conventional pathway.[4][5] The inhibition of NET is thought to decrease aqueous humor production.[1][3] Preclinical studies have demonstrated that Netarsudil can also lower episcleral venous pressure, further contributing to IOP reduction.[4]
Animal Models in Netarsudil Research
A variety of animal models have been instrumental in elucidating the pharmacological profile of Netarsudil. These models can be broadly categorized into normotensive and hypertensive models.
-
Normotensive Models: These models, primarily in rabbits and monkeys, are useful for initial dose-ranging studies and for evaluating the IOP-lowering efficacy and duration of action of Netarsudil in healthy eyes.[4]
-
Hypertensive Models: To mimic the pathophysiology of glaucoma, models with elevated IOP are employed. A key model for Netarsudil research has been the steroid-induced ocular hypertension model in mice, which recapitulates the fibrosis and increased stiffness of the trabecular meshwork seen in glaucoma.[6][7] This model is particularly valuable for studying the anti-fibrotic and restorative effects of Netarsudil on the conventional outflow pathway.[8]
Data Summary: Efficacy of Netarsudil in Animal Models
The following tables summarize the quantitative data from key preclinical studies on the effect of Netarsudil on intraocular pressure and outflow facility in various animal models.
Table 1: Effect of Netarsudil on Intraocular Pressure (IOP) in Various Animal Models
| Animal Model | Treatment Group | Baseline IOP (mmHg) | Maximum IOP Reduction (mmHg) | Reference |
| Dutch Belted Rabbits | Netarsudil 0.04% | Not specified | 8.1 ± 0.7 | [4] |
| Formosan Rock Monkeys | Netarsudil 0.04% | Not specified | 7.5 ± 1.1 | [4] |
| C57BL/6 Mice (Steroid-Induced OHT) | Netarsudil | Elevated to ~20 mmHg | Returned to near baseline (~14 mmHg) | [9] |
| Normal Dogs | Netarsudil 0.02% | 18.5 ± 0.5 | Not statistically significant | [10] |
| Glaucomatous Dogs (ADAMTS10-OAG) | Netarsudil 0.02% | 27.8 ± 1.0 | Not statistically significant | [10] |
Table 2: Effect of Netarsudil on Aqueous Humor Outflow Facility
| Model | Treatment Group | Outflow Facility Increase | Reference |
| C57BL/6 Mice (Steroid-Induced OHT) | Netarsudil | 33% | [9] |
| Monkeys | Netarsudil 0.04% | 53% | [11] |
| Enucleated Human Eyes (ex vivo) | Netarsudil-M1 (active metabolite) | 59.7% | [12] |
| Porcine Anterior Segment (ex vivo) | Netarsudil 1 µM | Vessel dilation of 72% | [13] |
Experimental Protocols
Protocol 1: Induction of Steroid-Induced Ocular Hypertension in Mice
This protocol describes a method for inducing ocular hypertension in mice using dexamethasone, a glucocorticoid.[7][14]
Materials:
-
C57BL/6J mice
-
Dexamethasone-21-acetate (DEX-Ac) suspension
-
Vehicle control (e.g., sterile saline)
-
32-gauge needles and syringes
-
Tonometer for mice (e.g., TonoLab)
Procedure:
-
Acclimatize C57BL/6J mice to the laboratory conditions.
-
Prepare a sterile suspension of DEX-Ac.
-
Administer weekly periocular injections of 20 µL of the DEX-Ac suspension into the conjunctival fornix of both eyes.[14] The lower eyelid should be gently retracted, and the needle inserted through the conjunctival fornix.[14]
-
Inject the suspension slowly over 10-15 seconds.[14]
-
Administer vehicle control to a separate cohort of mice.
-
Measure IOP in conscious mice at baseline and at regular intervals (e.g., weekly) throughout the study using a rebound tonometer.
-
A significant elevation in IOP is typically observed after 1-2 weeks of DEX-Ac treatment.[14]
Protocol 2: Measurement of Outflow Facility in Monkeys using Tonography
This protocol provides a general outline for measuring outflow facility in monkeys.
Materials:
-
Non-human primates (e.g., Cynomolgus or Rhesus macaques)[15][16]
-
Anesthesia (e.g., ketamine)[15]
-
Electronic Schiøtz tonometer or other tonography equipment
-
Topical anesthetic
Procedure:
-
Anesthetize the monkey following approved institutional protocols.
-
Position the monkey in a stereotaxic frame to stabilize the head.
-
Apply a topical anesthetic to the cornea.
-
Gently place the tonometer probe onto the central cornea.
-
Record the intraocular pressure for a sustained period (typically 4 minutes) to obtain a stable tracing.
-
The tonography software will calculate the outflow facility based on the rate of pressure decay.
-
This procedure can be performed at baseline and after treatment with Netarsudil to assess its effect on outflow facility.
Protocol 3: Ex Vivo Perfusion of Porcine Anterior Segment for Outflow Facility Measurement
This protocol describes an ex vivo method to directly measure the effects of compounds on the conventional outflow pathway.[10][13][17]
Materials:
-
Freshly enucleated porcine eyes
-
Perfusion medium (e.g., Dulbecco's Modified Eagle Medium)
-
Perfusion apparatus (constant pressure or constant flow system)
-
Pressure transducer
-
Dissection tools
Procedure:
-
Obtain fresh porcine eyes from an abattoir and transport them to the laboratory on ice.
-
Dissect the anterior segment, removing the lens, iris, and ciliary body.
-
Mount the anterior segment in a specialized perfusion chamber.
-
Perfuse the anterior segment with perfusion medium at a constant pressure (e.g., 15 mmHg).[10]
-
Allow the outflow rate to stabilize to establish a baseline.
-
Calculate the baseline outflow facility using the formula: C = Flow Rate / IOP.[18]
-
Introduce Netarsudil into the perfusion medium at the desired concentration.
-
Continuously monitor the flow rate and pressure to determine the change in outflow facility over time.
Protocol 4: Immunohistochemistry for Fibrosis Markers in Trabecular Meshwork
This protocol outlines the steps for staining trabecular meshwork tissue to assess the expression of fibrosis-related proteins like fibronectin and alpha-smooth muscle actin (α-SMA).[19][20]
Materials:
-
Paraffin-embedded or frozen sections of ocular anterior segments
-
Primary antibodies (e.g., anti-fibronectin, anti-α-SMA)
-
Secondary antibodies conjugated to a fluorescent marker or enzyme
-
Blocking solution (e.g., normal goat serum)
-
Permeabilization buffer (e.g., Triton X-100)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections, or fix and permeabilize frozen sections.
-
Perform antigen retrieval if necessary (for paraffin sections).
-
Block non-specific antibody binding with a blocking solution for 1 hour.
-
Incubate the sections with the primary antibody (e.g., mouse anti-α-SMA) diluted in antibody diluent overnight at 4°C.[20]
-
Wash the sections with PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Wash the sections with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips with mounting medium.
-
Visualize and capture images using a fluorescence microscope. The intensity and distribution of the fluorescence signal will indicate the expression levels of fibronectin and α-SMA.
Visualizations
References
- 1. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Netarsudil Mesylate? [synapse.patsnap.com]
- 3. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrastructural Changes Associated With Dexamethasone-Induced Ocular Hypertension in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexamethasone-Induced Ocular Hypertension in Mice: Effects of Myocilin and Route of Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Outflow facility and extent of angle closure in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. tvst.arvojournals.org [tvst.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Dexamethasone-Induced Ocular Hypertension in Mice: Effects of Myocilin and Route of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tvst.arvojournals.org [tvst.arvojournals.org]
- 15. The Non-Human Primate Experimental Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. Cellular Fibronectin Expression in Human Trabecular Meshwork and Induction by Transforming Growth Factor-β2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Netarsudil Dihydrochloride Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netarsudil dihydrochloride is a potent inhibitor of Rho-associated protein kinase (ROCK) and a norepinephrine transporter (NET) inhibitor.[1][2][3] It is an FDA-approved topical ophthalmic solution for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[3][4] Its primary mechanism of action involves increasing the outflow of aqueous humor through the trabecular meshwork, the main drainage pathway of the eye.[1][2][5] Additionally, it contributes to IOP reduction by decreasing episcleral venous pressure and reducing aqueous humor production.[1][3][6]
These application notes provide detailed protocols for key in vivo experiments to assess the efficacy of Netarsudil. The accompanying data summaries and visualizations are intended to guide researchers in designing and interpreting their studies.
Key Efficacy Parameters and In Vivo Measurement Techniques
The in vivo efficacy of Netarsudil is primarily evaluated by measuring its effect on:
-
Intraocular Pressure (IOP): The most critical parameter for assessing the efficacy of any glaucoma medication.
-
Aqueous Humor Outflow Facility: A measure of how easily aqueous humor drains from the eye.
-
Episcleral Venous Pressure (EVP): The pressure in the veins that drain aqueous humor from the eye.
Quantitative Data Summary
The following tables summarize the quantitative efficacy data for Netarsudil from preclinical and clinical studies.
Table 1: Intraocular Pressure (IOP) Reduction in Animal Models
| Animal Model | Netarsudil Concentration | Dosing Regimen | Maximal IOP Reduction (mmHg) | Time to Max Effect | Reference(s) |
| Normotensive Dutch Belted Rabbits | 0.005% | Once Daily | 2.5 ± 0.2 | Day 3 | [1] |
| 0.01% | Once Daily | 4.6 ± 0.2 | Day 3 | [1] | |
| 0.02% | Once Daily | 5.0 ± 0.6 | Day 3 | [1] | |
| 0.04% | Once Daily | 8.1 ± 0.7 | Day 3 (8 hours post-dose) | [1] | |
| Normotensive Formosan Rock Monkeys | 0.04% | Once Daily | 7.5 ± 0.7 | Day 3 (4 hours post-dose) | [1] |
| 0.04% | Once Daily | 7.5 ± 1.1 | Day 3 (24 hours post-dose) | [1] | |
| Steroid-Induced Ocular Hypertensive Mice | 0.04% | Once Daily | Significant reduction and prevention of elevated IOP | Not Specified | [7][8] |
Table 2: Clinical Efficacy of Netarsudil in Humans
| Study Population | Netarsudil Concentration | Dosing Regimen | Mean IOP Reduction (mmHg) | Duration of Study | Reference(s) |
| Open-Angle Glaucoma (OAG) or Ocular Hypertension (OHT) | 0.02% | Once Daily | 5.7 | 28 days | [4] |
| OAG or OHT | 0.02% | Once Daily | 4.52 (vs. 0.98 for vehicle) | 8 days | [9][10] |
| OAG or OHT | 0.02% | Once Daily | 3.5 (diurnal and nocturnal) | 9 days | [11] |
| OAG or OHT (adjunctive therapy) | 0.02% | Once Daily | 4.3 ± 2.88 (added to one agent) | 12 weeks | [12][13] |
| 4.5 ± 4.08 (added to ≥2 agents) | [12][13] | ||||
| Primary Open-Angle Glaucoma (POAG) or OHT (Japanese patients) | 0.02% | Once Daily | 5.37 (in patients with baseline IOP ≥ 20 mmHg) | 4 weeks | [14] |
Table 3: Effect of Netarsudil on Aqueous Humor Dynamics in Humans
| Parameter | Netarsudil Concentration | Dosing Regimen | Mean Change | Duration of Study | Reference(s) |
| Trabecular Outflow Facility | 0.02% | Once Daily | +35% from baseline | 7 days | [9] |
| 0.02% | Once Daily | +22% (vs. no significant change for placebo) | 7 days | [6] | |
| Episcleral Venous Pressure (EVP) | 0.02% | Once Daily | -0.79 mmHg (vs. +0.10 mmHg for vehicle) | 8 days | [9][10] |
| 0.02% | Once Daily | -10% from baseline | 7 days | [6] | |
| Episcleral Venous Flowrate | 0.02% | Once Daily | Increased from 0.40 to 0.69 µL/min (1 hour post-dose) | 1-2 weeks | [15][16] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of Netarsudil and the general workflows for key in vivo experiments.
Caption: Netarsudil's ROCK Inhibition Pathway.
Caption: In Vivo IOP Measurement Workflow.
Caption: Outflow Facility Measurement Workflow.
Experimental Protocols
Protocol 1: Measurement of Intraocular Pressure (IOP) in Animal Models
Objective: To determine the IOP-lowering efficacy of Netarsudil in a normotensive or hypertensive animal model.
Materials:
-
This compound ophthalmic solution (e.g., 0.02%, 0.04%)
-
Vehicle control solution
-
Tonometer (e.g., Tono-Pen, pneumatonometer) calibrated for the specific animal model
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Animal restraining device (if necessary)
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment and handling procedures for at least one week prior to the study.
-
Baseline IOP Measurement:
-
Gently restrain the animal.
-
Instill one drop of topical anesthetic into each eye.
-
Wait approximately 30-60 seconds for the anesthetic to take effect.
-
Measure the IOP in both eyes using a calibrated tonometer. Obtain at least three stable readings and average them to get the baseline IOP.
-
-
Dosing:
-
Administer a single drop of Netarsudil solution to one eye (the treated eye) and a single drop of vehicle to the contralateral eye (the control eye).
-
For multi-day studies, repeat the dosing at the same time each day.
-
-
Post-Dose IOP Measurement:
-
Measure IOP in both eyes at predetermined time points after dosing (e.g., 2, 4, 8, and 24 hours post-dose).
-
Follow the same procedure as the baseline measurement.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Compare the IOP reduction in the Netarsudil-treated eye to the vehicle-treated eye using appropriate statistical methods (e.g., paired t-test).
-
Protocol 2: Measurement of Aqueous Humor Outflow Facility
Objective: To quantify the effect of Netarsudil on the ease of aqueous humor drainage from the eye.
Method 1: Tonography (in vivo, non-invasive)
Materials:
-
Schiøtz or pneumatonometer with a tonography setting
-
Topical anesthetic
-
Data recording system
Procedure:
-
Baseline Measurement: Perform tonography on both eyes prior to treatment to establish baseline outflow facility.
-
Treatment: Administer Netarsudil to one eye and vehicle to the contralateral eye for a specified period (e.g., 7 days).
-
Post-Treatment Measurement: Repeat the tonography measurement after the treatment period.
-
Principle of Measurement: Tonography involves applying a weighted tonometer to the cornea for a set duration (e.g., 4 minutes). The weight of the tonometer increases the IOP, forcing aqueous humor out of the eye at a faster rate. The resulting decline in IOP over time is used to calculate the outflow facility.[17][18]
-
Data Analysis: Compare the change in outflow facility from baseline between the treated and control eyes.
Method 2: Perfusion (ex vivo or in vivo)
Materials:
-
Perfusion apparatus (syringe pump or constant pressure system)
-
Cannulation supplies (needles, tubing)
-
Perfusion solution (e.g., Dulbecco's Phosphate Buffered Saline with glucose)
-
Pressure transducer and flow meter
Procedure:
-
Preparation: The eye is enucleated (ex vivo) or the animal is anesthetized (in vivo).
-
Cannulation: A small needle is inserted into the anterior chamber of the eye and connected to the perfusion system.
-
Perfusion: The eye is perfused with a solution at a constant pressure or a constant flow rate.
-
Measurement: The system measures the flow rate required to maintain a certain pressure, or the pressure generated at a certain flow rate. This relationship is used to calculate outflow facility.[19]
-
Treatment Application: For ex vivo studies, Netarsudil can be added to the perfusion medium. For in vivo studies, the animal can be pre-treated with topical Netarsudil.
-
Data Analysis: Compare the outflow facility in the presence and absence of Netarsudil.
Protocol 3: Measurement of Episcleral Venous Pressure (EVP)
Objective: To determine the effect of Netarsudil on the pressure in the veins that drain aqueous humor.
Materials:
-
EVP measurement system (e.g., venomanometer)
-
Topical anesthetic
Procedure:
-
Baseline Measurement: Measure EVP in both eyes before treatment.
-
Treatment: Administer Netarsudil to one eye and vehicle to the contralateral eye.
-
Post-Treatment Measurement: Measure EVP at specified time points after dosing.
-
Principle of Measurement: A common method involves applying a pressure chamber to the conjunctiva over an episcleral vein. The pressure in the chamber is increased until the vein just begins to collapse, and this pressure is taken as the EVP.
-
Data Analysis: Compare the change in EVP from baseline between the Netarsudil-treated and vehicle-treated eyes.
Conclusion
The protocols and data presented here provide a comprehensive framework for evaluating the in vivo efficacy of this compound. By accurately measuring its effects on IOP, aqueous humor outflow facility, and episcleral venous pressure, researchers can gain a thorough understanding of its therapeutic potential. The provided diagrams offer a clear visualization of the underlying mechanisms and experimental procedures, facilitating study design and data interpretation in the development of novel treatments for glaucoma.
References
- 1. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Study Shows Netarsudil Effective in Treating Steroid Induced Glaucoma | Duke Department Of Ophthalmology [dukeeyecenter.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. Netarsudil significantly reduces intraocular pressure in patients with primary open-angle glaucoma - Mayo Clinic [mayoclinic.org]
- 10. Netarsudil Improves Trabecular Outflow Facility in Patients with Primary Open Angle Glaucoma or Ocular Hypertension: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Randomized, Phase 2 Study of 24-h Efficacy and Tolerability of Netarsudil in Ocular Hypertension and Open-Angle Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multicenter, open-label study of netarsudil for the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension in a real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Netarsudil lowers IOP when added to other treatments [healio.com]
- 14. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Netarsudil 0.02% Alters Episcleral Venous Flowrates: A Clinical Trial Using Erythrocyte-Mediated Angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Measuring the Outflow of Aqueous Humor | Semantic Scholar [semanticscholar.org]
- 18. Comparison of Aqueous Outflow Facility Measurement by Pneumatonography and Digital Schiøtz Tonography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Outflow Facility Using iPerfusion | PLOS One [journals.plos.org]
Application Notes and Protocols for Preparing Netarsudil Dihydrochloride Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Netarsudil dihydrochloride solutions for various laboratory applications, including in vitro cell-based assays and in vivo studies. The information is intended to ensure accurate and reproducible experimental outcomes.
Chemical and Physical Properties
This compound is a potent inhibitor of Rho-associated protein kinase (ROCK) and a norepinephrine transporter (NET) inhibitor.[1][2] It is the active ingredient in the ophthalmic solution Rhopressa®, used for the treatment of glaucoma and ocular hypertension.[3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₂₉Cl₂N₃O₃ | [5] |
| Molecular Weight | 526.45 g/mol | [1] |
| CAS Number | 1253952-02-1 | [5] |
| Appearance | Solid | [5] |
| Purity | >98% | [5] |
| Primary Targets | ROCK1 and ROCK2 | [6][7] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | ≥ 100 mg/mL (≥ 189.95 mM) | [1] |
| DMSO | ≥ 100 mg/mL (≥ 189.95 mM) | [8] |
Storage Conditions:
-
Solid Powder: Store at -20°C for up to 3 years.[2]
-
Stock Solutions: Aliquot and store at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.
Mechanism of Action: RhoA/ROCK Signaling Pathway
Netarsudil functions by inhibiting the RhoA/ROCK signaling pathway, which plays a crucial role in regulating actin cytoskeleton dynamics and cell contractility. In the trabecular meshwork of the eye, this inhibition leads to relaxation of the cells, increased aqueous humor outflow, and a reduction in intraocular pressure.[9][10]
Caption: Inhibition of the RhoA/ROCK pathway by Netarsudil.
Experimental Protocols
4.1. Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of powder using an analytical balance in a chemical fume hood.
-
To prepare a 10 mM stock solution, dissolve 5.26 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary.[1][2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
4.2. Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for your cell line
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.
-
Example for a 1 µM working solution: Add 1 µL of a 10 mM stock solution to 10 mL of cell culture medium.
-
-
Mix gently by inverting the tube or pipetting.
-
Add the working solution to your cell cultures. Ensure the final concentration of DMSO is non-toxic to the cells (typically <0.1%).
4.3. Preparation of Ophthalmic Solutions for In Vivo Studies
For research purposes, a formulation mimicking the clinically used ophthalmic solution can be prepared.
Materials:
-
This compound
-
Sterile, pyrogen-free water
-
Benzalkonium chloride (as a preservative, optional)
-
Boric acid
-
Mannitol
-
Sodium hydroxide (for pH adjustment)
-
Sterile container
Protocol:
-
Prepare a sterile, isotonic, buffered aqueous solution. A common formulation is an aqueous solution with 0.015% benzalkonium chloride.[1][11]
-
Dissolve the appropriate amounts of boric acid and mannitol in sterile water to create an isotonic buffer.
-
Add the desired concentration of this compound (e.g., 0.02% or 0.2 mg/mL).[4][12]
-
If using a preservative, add benzalkonium chloride.
-
Adjust the pH of the solution to approximately 5.0 using sodium hydroxide.[12]
-
Sterile filter the final solution through a 0.22 µm filter into a sterile container.
-
Store the ophthalmic solution at 4°C.[1]
Effective Concentrations for Laboratory Use
The effective concentration of Netarsudil can vary depending on the experimental model and the specific research question.
Table 3: Effective Concentrations of Netarsudil in Various Experimental Models
| Experimental Model | Application | Effective Concentration | Reference(s) |
| Human Trabecular Meshwork (HTM) Cells | Inhibition of fibrosis markers | 500 nM | [2] |
| Human Trabecular Meshwork (HTM) Cells | Disruption of focal adhesions | IC₅₀: 16 nM | [6][7] |
| Porcine Trabecular Meshwork (PTM) Cells | Disruption of actin stress fibers | IC₅₀: 79 nM | [6][7] |
| Human Ocular Tissue Perfusion | Increased aqueous humor outflow | 0.3 µM (as Netarsudil-M1) | [1][9] |
| Rabbits (in vivo) | Reduction of intraocular pressure | 0.005% - 0.04% ophthalmic solution | [6] |
| Monkeys (in vivo) | Reduction of intraocular pressure | 0.01% - 0.04% ophthalmic solution | [6] |
Experimental Workflow: Evaluating Netarsudil's Effect on Trabecular Meshwork Cells
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of Netarsudil on trabecular meshwork cells.
Caption: Workflow for assessing Netarsudil's effects in vitro.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | AR-13324 | NET Inhibitor | TargetMol [targetmol.com]
- 3. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound (AR-13324) (CAS 1253952-02-1) | Abcam [abcam.com]
- 6. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Immunofluorescence Staining of Actin Stress Fibers Following Netarsudil Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for visualizing and quantifying the effects of Netarsudil, a Rho kinase (ROCK) inhibitor, on actin stress fiber organization in cultured cells. The primary application discussed is the use of immunofluorescence microscopy to assess the disassembly of actin stress fibers, a key indicator of Netarsudil's cellular activity.
Introduction
Netarsudil is a potent inhibitor of Rho-associated protein kinase (ROCK), a critical enzyme in the regulation of the actin cytoskeleton.[1][2][3] The Rho/ROCK signaling pathway plays a fundamental role in the assembly and maintenance of actin stress fibers and focal adhesions, which are essential for cell contraction, adhesion, and motility.[3] In pathological conditions such as glaucoma, the trabecular meshwork (TM) tissue exhibits increased actin stress fiber formation and stiffness, leading to elevated intraocular pressure.[4][5][6] Netarsudil targets this pathway, inducing the disassembly of actin stress fibers and focal adhesions, which results in TM cell relaxation and increased aqueous humor outflow.[3][4][5][6]
Immunofluorescence staining is a powerful technique to visualize these subcellular changes. By using fluorescently labeled phalloidin, which specifically binds to filamentous actin (F-actin), researchers can qualitatively and quantitatively assess the impact of Netarsudil on the actin cytoskeleton.
Signaling Pathway of Netarsudil Action
Netarsudil exerts its effect by inhibiting the Rho-associated kinase (ROCK). This intervention disrupts the downstream signaling cascade that leads to the formation and contraction of actin stress fibers.
Experimental Protocols
The following protocols provide a detailed methodology for the immunofluorescence staining of actin stress fibers in cultured cells treated with Netarsudil.
Experimental Workflow Overview
Detailed Protocol
Materials:
-
Human Trabecular Meshwork (HTM) cells (or other cell line of interest)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass coverslips (sterile)
-
Netarsudil stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a multi-well culture plate.
-
Seed HTM cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Culture the cells for 24-48 hours to allow for attachment and spreading.
-
-
Netarsudil Treatment:
-
Prepare working concentrations of Netarsudil in cell culture medium. A common concentration used is 1 µM.[2][3][7] A vehicle control (DMSO) should be run in parallel.
-
A dose-response curve can be generated using serial dilutions of Netarsudil.
-
Remove the old medium from the cells and replace it with the medium containing Netarsudil or the vehicle control.
-
Incubate the cells for the desired treatment time. Studies have shown effects within minutes, with significant disassembly of stress fibers by 2 hours.[2][3]
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA solution to each well and incubate for 15 minutes at room temperature to fix the cells.[8]
-
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS.
-
Add 0.1% Triton X-100 solution to each well and incubate for 10 minutes at room temperature to permeabilize the cell membranes.[8]
-
-
Blocking:
-
Aspirate the permeabilization solution and wash the cells three times with PBS.
-
Add 1% BSA solution to each well and incubate for 30 minutes at room temperature to block non-specific binding sites.[8]
-
-
Staining:
-
Prepare the fluorescent phalloidin staining solution in 1% BSA according to the manufacturer's instructions.
-
Aspirate the blocking solution and add the phalloidin solution to the cells.
-
Incubate for 1 hour at room temperature, protected from light.[8]
-
-
Nuclear Counterstaining:
-
Aspirate the phalloidin solution and wash the cells three times with PBS.
-
Add the nuclear counterstain solution (e.g., DAPI or Hoechst) and incubate for 5 minutes.[8]
-
-
Mounting:
-
Wash the cells three times with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
Quantitative analysis can be performed using image analysis software (e.g., ImageJ/Fiji) to measure parameters such as the number, length, and intensity of stress fibers.[9][10][11][12]
-
Data Presentation
The effects of Netarsudil on actin stress fibers can be quantified and summarized for clear comparison.
Table 1: Quantitative Analysis of Actin Stress Fiber Disassembly after Netarsudil Treatment in Trabecular Meshwork (TM) Cells
| Cell Type | Netarsudil Concentration | Treatment Duration | Observed Effect on Actin Stress Fibers | Reference |
| Normal TM (NTM) | 1 µM | < 120 minutes | Stress fibers start to disassemble within minutes and are virtually undetectable by 2 hours. | [2][3] |
| Glaucomatous TM (GTM) | 1 µM | > 120 minutes | Stress fibers are thicker than in NTM cells and take longer to disassemble; disassembly is incomplete at 2 hours. | [1][2][7] |
| HTM | 35.9 nM | Not specified | Significantly decreased TGFβ2-induced F-actin stress fibers. | [4][13] |
| HTM | 1.0 µM | Not specified | Potently rescued pathologic F-actin stress fibers. | [13] |
Note: The time to disassembly and the effective concentration may vary depending on the cell type, passage number, and experimental conditions.
Conclusion
Immunofluorescence staining for F-actin is an effective method to demonstrate the mechanism of action of Netarsudil at a cellular level. The provided protocols and background information serve as a valuable resource for researchers investigating the effects of Netarsudil and other ROCK inhibitors on the actin cytoskeleton. Quantitative analysis of the changes in actin stress fibers can provide robust data for drug development and basic research applications.
References
- 1. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study [mdpi.com]
- 3. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Image analysis for the quantitative comparison of stress fibers and focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of ROCK Pathway Proteins with Netarsudil
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Netarsudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and a norepinephrine transporter (NET).[1] Its primary therapeutic application is in the treatment of glaucoma, where it lowers intraocular pressure by increasing aqueous humor outflow through the trabecular meshwork (TM).[2][3][4] The mechanism of action involves the inhibition of ROCK1 and ROCK2, which leads to the relaxation of TM cells and a decrease in actin stress fibers and focal adhesions.[2][5] Western blotting is a crucial technique to elucidate the molecular mechanisms of Netarsudil by quantifying the changes in the expression and phosphorylation status of key proteins within the ROCK signaling pathway.
These application notes provide detailed protocols for the Western blot analysis of ROCK pathway proteins in cell cultures or tissue samples treated with Netarsudil, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Netarsudil and its Metabolite
| Compound | Kinase | Kᵢ (nM) |
| Netarsudil | ROCK1 | 1 |
| Netarsudil | ROCK2 | 1 |
| Netarsudil-M1 | ROCK1 | <1 |
| Netarsudil-M1 | ROCK2 | <1 |
Data from in vitro kinase assays.[3]
Table 2: Cellular Potency of Netarsudil in Trabecular Meshwork (TM) Cells
| Assay | Cell Type | Parameter | IC₅₀ (nM) |
| Actin Stress Fiber Disruption | Primary Porcine TM Cells | Stress Fiber Length | 79 |
| Focal Adhesion Disruption | Transformed Human TM Cells | Number of Focal Adhesions | 16 |
Data from cell-based assays.[3]
Table 3: Effect of Netarsudil on Protein Levels in Rat Optic Nerve (In Vivo)
| Treatment Group | Protein | Fold Change vs. Control |
| Netarsudil | p-AMPK | ~1.8 |
| Netarsudil | LC3-II | ~2.5 |
Quantitative Western blot data from an in vivo rat model of TNF-induced optic nerve degeneration.[6]
Experimental Protocols
Protocol 1: Western Blot Analysis of ROCK Pathway Proteins in Cultured Cells
This protocol provides a general framework for assessing the effects of Netarsudil on ROCK pathway proteins in cultured cells, such as human trabecular meshwork (HTM) cells.
1. Cell Culture and Treatment:
-
Culture HTM cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours prior to treatment to reduce basal ROCK activity.
-
Treat cells with varying concentrations of Netarsudil (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 1, 6, 24 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (see Table 4 for recommendations) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of phosphorylated proteins to their corresponding total protein levels.
-
Normalize all values to a loading control (e.g., GAPDH or β-actin).
-
Express the results as fold change relative to the vehicle-treated control.
Table 4: Recommended Primary Antibodies for Western Blot
| Target Protein | Phosphorylation Site | Recommended Dilution | Vendor (Example Cat. #) |
| ROCK1 | - | 1:1000 | Abcam (ab45171) |
| ROCK2 | - | 1:1000 | Abcam (ab125025) |
| p-MLC | Thr18/Ser19 | 1:1000 | Cell Signaling Technology (#3674) |
| Total MLC | - | 1:1000 | Cell Signaling Technology (#8505) |
| p-LIMK1/2 | Thr508/Thr505 | 1:1000 | Cell Signaling Technology (#3841) |
| Total LIMK1 | - | 1:1000 | Cell Signaling Technology (#3842) |
| p-MYPT1 | Thr853 | Varies | (Vendor specific) |
| Total MYPT1 | - | Varies | (Vendor specific) |
| GAPDH | - | 1:5000 | (Various) |
Visualizations
Diagram 1: Netarsudil's Mechanism of Action in the ROCK Signaling Pathway
Caption: The inhibitory effect of Netarsudil on the ROCK signaling pathway.
Diagram 2: Experimental Workflow for Western Blot Analysis
Caption: A streamlined workflow for Western blot analysis of Netarsudil's effects.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
- 3. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-fibrotic activity of a rho-kinase inhibitor restores outflow function and intraocular pressure homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Live-Cell Imaging of Trabecular Meshwork Cells Treated with Netarsudil
Audience: Researchers, scientists, and drug development professionals.
Introduction
The trabecular meshwork (TM) is a critical tissue in the anterior chamber of the eye responsible for regulating aqueous humor outflow and maintaining normal intraocular pressure (IOP).[1][2][3] In primary open-angle glaucoma, dysfunction of the TM leads to increased outflow resistance and elevated IOP, a primary risk factor for glaucomatous optic neuropathy.[4][5] Netarsudil, the active ingredient in Rhopressa®, is a Rho-associated protein kinase (ROCK) inhibitor that has been approved for the treatment of glaucoma and ocular hypertension.[2][6] Its primary mechanism of action involves targeting the diseased TM to increase aqueous humor outflow.[1][3][4][6]
Netarsudil achieves this by inducing the disassembly of actin stress fibers and disrupting focal adhesions in TM cells.[1][2] This leads to a reduction in TM cell contractility and stiffness, ultimately relaxing the tissue and facilitating aqueous humor drainage.[1][3][5] Live-cell imaging is a powerful technique to visualize and quantify these dynamic cellular changes in real-time, providing valuable insights into the mechanism of action of drugs like Netarsudil.[2][7][8]
These application notes provide detailed protocols for conducting live-cell imaging studies on trabecular meshwork cells treated with Netarsudil, along with expected quantitative outcomes and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
Table 1: Quantitative Effects of Netarsudil on Trabecular Meshwork Cells
| Parameter | Cell Type | Netarsudil Concentration | Observation | Reference |
| Actin Stress Fiber Disassembly Time | Normal TM (NTM) cells | 1 µM | < 120 minutes | [2] |
| Glaucomatous TM (GTM) cells | 1 µM | > 120 minutes | [2] | |
| Hydrogel Contraction Reversal (EC50) | Human TM (HTM) cells | 35.9 nM | Reversal of TGFβ2-induced contraction | [1][9] |
| Phagocytosis | NTM and GTM cells | 1 µM | Potently stimulated uptake of extracellular vesicles | [2][7] |
| Tunneling Nanotubes (TNTs) | NTM and GTM cells | 1 µM | Induced lateral fusion of TNTs | [2][7] |
Signaling Pathway
The primary mechanism of action of Netarsudil in trabecular meshwork cells is the inhibition of the Rho kinase (ROCK) signaling pathway. This pathway plays a central role in regulating actin cytoskeleton dynamics, cell contractility, and adhesion.
Experimental Protocols
Protocol 1: Primary Human Trabecular Meshwork (HTM) Cell Culture
This protocol outlines the steps for isolating and culturing primary HTM cells from human donor eyes.
Materials:
-
Human donor corneoscleral rims
-
Dulbecco's Modified Eagle Medium (DMEM) with low glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Trypsin-EDTA (0.05%)
-
Phosphate-Buffered Saline (PBS)
-
6-well culture dishes and T25/T75 culture flasks
-
Sterile dissection tools
Procedure:
-
Tissue Dissection: Under a dissecting microscope, carefully dissect the trabecular meshwork tissue from the corneoscleral rims.
-
Enzymatic Digestion: Place the dissected TM tissue in a sterile tube containing DMEM with 1 mg/mL Collagenase Type I. Incubate at 37°C for 1-2 hours with gentle agitation.
-
Cell Isolation: After digestion, centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Cell Plating: Plate the resuspended cells into a single well of a 6-well culture dish.[10]
-
Cell Culture and Expansion: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Change the medium every 2-3 days. Once confluent, passage the cells using Trypsin-EDTA.[10] Fibroblasts tend to detach more rapidly than TM cells, allowing for enrichment of the TM cell population with a brief trypsinization (30 seconds to 1 minute).[10]
-
Cell Characterization: Confirm the identity of the TM cells by their characteristic morphology (spindle-shaped or stellate) and expression of specific markers such as alpha-smooth muscle actin (α-SMA) and myocilin (MYOC) induction with dexamethasone treatment.
Protocol 2: Live-Cell Imaging of Actin Cytoskeleton Dynamics
This protocol details the procedure for visualizing the effects of Netarsudil on the actin cytoskeleton of TM cells in real-time.
Materials:
-
Cultured primary HTM cells (or a TM cell line) on glass-bottom imaging dishes
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
SiR-actin probe (or other suitable live-cell actin stain)
-
Netarsudil stock solution (in DMSO)
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the HTM cells onto glass-bottom imaging dishes at an appropriate density to allow for individual cell visualization and analysis. Allow the cells to adhere and grow for 24-48 hours.
-
Actin Staining: On the day of imaging, label the actin cytoskeleton by incubating the cells with a SiR-actin probe according to the manufacturer's instructions.[8] This typically involves a 1-2 hour incubation.
-
Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber. Allow the temperature and CO2 levels to equilibrate.
-
Baseline Imaging: Acquire baseline images of the cells before adding Netarsudil. Capture images at multiple locations to ensure a representative sample. Use a 40x or 60x objective for detailed visualization of actin stress fibers.
-
Netarsudil Treatment: Add Netarsudil to the imaging medium at the desired final concentration (e.g., 1 µM).[2] Ensure gentle mixing without disturbing the cells.
-
Time-Lapse Imaging: Immediately begin time-lapse image acquisition. Capture images every 5-15 minutes for a total duration of at least 2-4 hours to observe the complete disassembly of actin stress fibers.[2]
-
Image Analysis: Analyze the acquired images to quantify changes in actin stress fiber morphology, thickness, and number over time. Software such as ImageJ or FIJI can be used for this purpose.
Experimental Workflow
The following diagram illustrates the general workflow for a live-cell imaging experiment to assess the effect of Netarsudil on trabecular meshwork cells.
Conclusion
Live-cell imaging provides an invaluable tool for elucidating the cellular and molecular mechanisms of action of ophthalmic drugs like Netarsudil.[2] The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to investigate the effects of Netarsudil and other ROCK inhibitors on trabecular meshwork cell biology. By visualizing the dynamic changes in the actin cytoskeleton and other cellular processes, a deeper understanding of how these therapies lower intraocular pressure can be achieved, paving the way for the development of more effective treatments for glaucoma.
References
- 1. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Netarsudil Mesylate? [synapse.patsnap.com]
- 4. rhopressa.myalcon.com [rhopressa.myalcon.com]
- 5. researchgate.net [researchgate.net]
- 6. What is Netarsudil Mesylate used for? [synapse.patsnap.com]
- 7. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanotubules and Cellular Communication in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
- 10. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anterior Segment Perfusion Studies with Netarsudil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netarsudil, a potent inhibitor of Rho kinase (ROCK) and a norepinephrine transporter (NET), is an FDA-approved medication for lowering intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2][3][4] Its primary mechanism of action involves increasing the outflow of aqueous humor through the trabecular meshwork (TM), the conventional outflow pathway.[1][2][5][6] This is achieved by inducing changes in the actin cytoskeleton of TM cells, leading to relaxation of the TM and reduced outflow resistance.[5][7][8] Additionally, Netarsudil has been shown to decrease episcleral venous pressure, further contributing to its IOP-lowering effect.[2][9][10]
These application notes provide detailed protocols for conducting ex vivo anterior segment perfusion studies to evaluate the effects of Netarsudil on aqueous humor outflow facility. The protocols are designed for use with human and animal donor eyes and are intended to guide researchers in obtaining reliable and reproducible data.
Data Presentation: Quantitative Effects of Netarsudil on Outflow Facility
The following tables summarize the quantitative data from key studies investigating the effects of Netarsudil and its active metabolite, Netarsudil-M1, on outflow facility.
Table 1: Effect of Netarsudil-M1 on Outflow Facility in Enucleated Human Eyes [9]
| Treatment Group | Concentration | Perfusion Duration | Baseline Outflow Facility (μL/min/mmHg) | Post-Treatment Outflow Facility (μL/min/mmHg) | Percentage Change from Baseline |
| Netarsudil-M1 | 0.3 μM | 3 hours | 0.15 ± 0.03 | 0.23 ± 0.05 | +51% (p < 0.01) |
| Vehicle Control | - | 3 hours | 0.16 ± 0.04 | 0.11 ± 0.03 | -31% |
Table 2: Comparison of Netarsudil-M1 and Y-27632 on Outflow Facility in Enucleated Human Eyes [9]
| Compound | Concentration | 30 minutes (% change) | 3 hours (% change) |
| Netarsudil-M1 | 0.3 μM | +24.66 ± 12.57 | +59.70 ± 13.65 |
| Y-27632 (ROCK inhibitor) | 10 μM | +29.0 ± 10.6 | +60.6 ± 16.9 |
Table 3: Effect of Netarsudil on Aqueous Humor Dynamics in Healthy Human Volunteers (In Vivo) [10][11]
| Parameter | Netarsudil 0.02% (Day 7) | Placebo (Day 7) | p-value (between groups) |
| Diurnal Outflow Facility (μL/min/mmHg) | 0.33 ± 0.11 (+22% from baseline) | 0.24 ± 0.08 | < 0.001 |
| Diurnal Episcleral Venous Pressure (mmHg) | 7.2 ± 1.8 (-10% from baseline) | 8.1 ± 1.4 | Not significant |
Experimental Protocols
Protocol 1: Constant Pressure Perfusion of Enucleated Human Eyes
This protocol is adapted from studies investigating the effect of Netarsudil-M1 on outflow facility in enucleated human eyes.[9]
1. Materials and Reagents:
-
Enucleated human donor eyes (obtained from an eye bank, mean postmortem time < 30 hours)
-
Dissecting microscope
-
Trephine (10 mm)
-
Perfusion medium: Dulbecco's phosphate-buffered saline (DPBS) with 5.5 mM D-glucose (GPBS), filtered through a 0.22 μm filter
-
Netarsudil or its active metabolite, Netarsudil-M1
-
Vehicle control (e.g., GPBS)
-
Constant pressure perfusion system (including a fluid reservoir, pressure transducer, and data acquisition system)
-
27-gauge needles
-
Sutures
-
Fluorescent microspheres (200 nm, for outflow pattern visualization)
-
Fixative (e.g., 4% paraformaldehyde in phosphate buffer)
2. Anterior Segment Preparation:
-
Examine the enucleated eye under a dissecting microscope for any gross abnormalities.
-
Dissect the eye at the equator to separate the anterior and posterior segments.
-
Carefully remove the iris, ciliary body, lens, and vitreous from the anterior segment.
-
Remove excess conjunctiva.
3. Perfusion Setup and Procedure:
-
Mount the anterior segment in a perfusion chamber.
-
Cannulate the anterior chamber with two 27-gauge needles connected to the perfusion system. One needle serves as the inflow and is connected to the pressure transducer and fluid reservoir. The other serves as the outflow or for fluid exchange.
-
Perfuse the anterior segment with GPBS at a constant pressure of 15 mmHg.[9] Allow the outflow rate to stabilize, which typically takes 1-2 hours. This establishes the baseline outflow facility.
-
After establishing a stable baseline, switch the perfusion medium to either GPBS containing Netarsudil/Netarsudil-M1 (at the desired concentration, e.g., 0.3 μM) or the vehicle control.[9]
-
Perfuse for the desired duration (e.g., 3 hours), continuously monitoring and recording the intraocular pressure and flow rate to calculate outflow facility.[9]
-
In the final 30 minutes of perfusion, add fluorescent microspheres to the perfusate to trace the outflow pathways.[9]
-
At the end of the experiment, perfusion-fix the eye by switching the perfusate to the fixative solution for at least one hour.
4. Data Analysis:
-
Calculate the outflow facility (C) using the following formula: C = (Flow Rate) / (Intraocular Pressure).
-
Compare the outflow facility between baseline and post-treatment for each eye.
-
Compare the percentage change in outflow facility between the Netarsudil-treated and vehicle-treated groups.
-
Analyze the distribution of fluorescent microspheres to determine the effective filtration length in the trabecular meshwork and Schlemm's canal.
Protocol 2: Porcine Anterior Segment Perfusion Organ Culture
This protocol is based on studies using a porcine model to investigate the dose-dependent effects of Netarsudil.[12]
1. Materials and Reagents:
-
Freshly enucleated porcine eyes
-
Perfusion medium: Dulbecco's Modified Eagle Medium (DMEM) with 1% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution
-
Netarsudil at various concentrations (e.g., 0.1, 1, and 10 μM)
-
Microinfusion pump
-
Pressure transducer
-
Anterior segment culture system
2. Anterior Segment Preparation and Culture:
-
Bisect enucleated porcine eyes to obtain the anterior segments.
-
Mount the anterior segments in the culture system.
3. Perfusion Procedure:
-
Perfuse the anterior segments with the perfusion medium at a constant flow rate of 4 μL/min at 37°C.[12]
-
Allow the intraocular pressure to stabilize for at least 30 minutes to establish a baseline.[12]
-
Perform an anterior chamber exchange with the perfusion medium supplemented with the desired concentration of Netarsudil.[12]
-
Continuously monitor and record the intraocular pressure.
4. Data Analysis:
-
Compare the intraocular pressure before and after the addition of Netarsudil for each concentration.
-
Analyze the dose-response relationship of Netarsudil on intraocular pressure.
Visualizations
Signaling Pathway of Netarsudil in the Trabecular Meshwork
Caption: Netarsudil inhibits ROCK, leading to TM relaxation and increased outflow.
Experimental Workflow for Anterior Segment Perfusion
Caption: Workflow for ex vivo anterior segment perfusion studies.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Netarsudil Mesylate? [synapse.patsnap.com]
- 3. What is Netarsudil Mesylate used for? [synapse.patsnap.com]
- 4. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rhopressa.myalcon.com [rhopressa.myalcon.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-dependent effects of netarsudil, a Rho-kinase inhibitor, on the distal outflow tract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Netarsudil in 3D Organotypic Eye Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Netarsudil, the active ingredient in Rhopressa®, is a potent inhibitor of Rho-associated protein kinase (ROCK) and a norepinephrine transporter (NET) inhibitor.[1][2] It is a primary therapeutic agent for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][3] Unlike other glaucoma medications that primarily decrease aqueous humor production or increase uveoscleral outflow, Netarsudil directly targets the diseased trabecular meshwork (TM), the primary site of aqueous humor outflow resistance.[4][5] Its mechanism of action involves relaxing the TM by disassembling actin stress fibers and focal adhesions, thereby increasing aqueous humor outflow.[3][4][6]
Three-dimensional (3D) organotypic culture models of the eye, particularly of the trabecular meshwork, have emerged as invaluable tools for studying glaucoma pathophysiology and for the preclinical evaluation of novel therapeutic agents like Netarsudil. These models more accurately recapitulate the complex in vivo microenvironment, including cell-cell and cell-extracellular matrix (ECM) interactions, compared to traditional 2D cell culture systems.[4][7][8] This document provides detailed application notes and protocols for utilizing Netarsudil in 3D organotypic culture models of the eye.
Mechanism of Action of Netarsudil in the Trabecular Meshwork
Netarsudil's primary mechanism of action in lowering IOP is through the inhibition of the Rho kinase (ROCK) pathway in the cells of the trabecular meshwork.[1][9] The Rho/ROCK signaling cascade plays a crucial role in regulating cellular contraction, actin cytoskeleton organization, and cell adhesion. In glaucomatous TM, this pathway is often upregulated, leading to increased TM stiffness and reduced aqueous humor outflow.
By inhibiting ROCK, Netarsudil leads to:
-
Disassembly of Actin Stress Fibers: This results in the relaxation of TM cells.[3][4]
-
Disruption of Focal Adhesions: This further contributes to TM relaxation and increased permeability.[4][5]
-
Reduction in TM Contractility: This directly addresses the pathological stiffening of the TM observed in glaucoma.[4][6]
Additionally, Netarsudil inhibits the norepinephrine transporter (NET), which is believed to contribute to IOP reduction by decreasing aqueous humor production and lowering episcleral venous pressure.[1]
References
- 1. What is the mechanism of Netarsudil Mesylate? [synapse.patsnap.com]
- 2. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma | Semantic Scholar [semanticscholar.org]
- 3. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A 3D Model of Human Trabecular Meshwork for the Research Study of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. advanceseng.com [advanceseng.com]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Netarsudil Dihydrochloride In Vitro Experiments
Welcome to the technical support center for Netarsudil dihydrochloride in vitro research. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during in vitro experiments with Netarsudil.
1. Compound Solubility and Preparation
-
Q1: My this compound is not dissolving properly. What solvent should I use and are there any special considerations?
-
A1: this compound is highly soluble in DMSO.[1][2] For example, concentrations up to 260 mg/mL (493.87 mM) in DMSO have been reported.[1] It is practically insoluble in water and ethanol.[2] Crucially, the use of fresh, anhydrous DMSO is highly recommended , as moisture-absorbing DMSO can significantly reduce the compound's solubility.[2] For challenging dissolutions, sonication can be beneficial.[1] For stock solutions, storage at -80°C for up to one year is advisable.[1]
-
-
Q2: I am observing precipitation of Netarsudil when adding it to my aqueous cell culture medium. How can I prevent this?
-
A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium. To mitigate precipitation, ensure the final concentration of DMSO in your culture medium is low, typically well below 0.5%, as higher concentrations can be toxic to cells. Prepare intermediate dilutions of the Netarsudil stock in culture medium and add them to the final culture volume drop-wise while gently vortexing or swirling the plate. This gradual dilution helps maintain solubility.
-
2. Experimental Design and Cellular Assays
-
Q3: I am not observing the expected disruption of actin stress fibers in my human trabecular meshwork (HTM) cells. What could be the reason?
-
A3: Several factors could contribute to this:
-
Concentration and Incubation Time: Ensure you are using an effective concentration and sufficient incubation time. Netarsudil has been shown to disrupt actin stress fibers in porcine TM cells with an IC50 of 79 nM and focal adhesions in human TM cells with an IC50 of 16 nM.[3][4] A concentration of 1 µM Netarsudil can cause stress fibers to be virtually undetectable within 2 hours in normal TM (NTM) cells.[5]
-
Cell Type and Condition: Glaucomatous TM (GTM) cells may have thicker actin stress fibers and require a longer time to show disassembly compared to NTM cells.[6]
-
Active Metabolite: Netarsudil is a prodrug that is converted to its more active metabolite, Netarsudil-M1, by ocular esterases.[3][7] In vitro systems may lack the necessary esterase activity for full conversion. Consider using Netarsudil-M1 directly if you suspect incomplete conversion is an issue. Netarsudil-M1 is approximately 5-fold more potent against Rho kinase than Netarsudil.[3]
-
TGF-β2 Induction: To model a glaucomatous phenotype with increased stress fibers, consider pre-treating your HTM cells with transforming growth factor-β2 (TGF-β2).[8][9] Netarsudil effectively blocks the pro-fibrotic effects of TGF-β2.[3][9]
-
-
-
Q4: My Western blot results for ROCK pathway inhibition (e.g., decreased phospho-MYPT1 or phospho-MLC) are inconsistent. What are the common pitfalls?
-
A4: Western blotting for signaling pathways requires careful optimization.
-
Lysis Buffer: Ensure your lysis buffer contains protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.[10][11]
-
Antibody Specificity: Use antibodies validated for your specific application.
-
Loading Controls: Normalize your results to a reliable loading control.
-
Positive Control: Include a positive control, such as cells treated with a known ROCK activator (e.g., LPA) or another well-characterized ROCK inhibitor (e.g., Y-27632), to validate your assay system.[5]
-
General Troubleshooting: For issues like high background, weak signal, or non-specific bands, refer to standard western blot troubleshooting guides.[10][12][13] This includes optimizing blocking conditions, antibody concentrations, and wash times.[10][13]
-
-
-
Q5: I'm studying corneal cells and have concerns about toxicity. What does the literature say?
-
A5: Netarsudil's effects on corneal cells are complex. While it can stimulate proliferation and migration of corneal endothelial cells in vitro, it may have differential effects on corneal epithelial cells, where it has been observed to downregulate cell junction expression and decrease barrier function.[14] Although clinical studies over 3 months showed no significant effects on endothelial cell density, some case reports have noted reversible endothelial abnormalities with topical use.[15][16] Researchers should carefully monitor cell morphology and viability, especially in long-term culture experiments.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Netarsudil and its active metabolite from various in vitro studies.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | Assay Type | Value | Reference |
|---|---|---|---|---|
| Netarsudil | ROCK1 | Kinase Assay (Ki) | 1 nM | [3][4] |
| Netarsudil | ROCK2 | Kinase Assay (Ki) | 1 nM | [3][4] |
| Netarsudil-M1 | ROCK1 | Kinase Assay (Ki) | 0.2 nM | [3] |
| Netarsudil-M1 | ROCK2 | Kinase Assay (Ki) | 0.2 nM |[3] |
Table 2: Cell-Based Activity in Trabecular Meshwork (TM) Cells
| Compound | Activity | Cell Type | Value (IC50/EC50) | Reference |
|---|---|---|---|---|
| Netarsudil | Disruption of Actin Stress Fibers | Porcine TM | 79 nM | [3][4] |
| Netarsudil | Disruption of Focal Adhesions | Human TM | 16 nM | [3][4] |
| Netarsudil | Reversal of TGF-β2 Induced Contraction | Human TM (in 3D Hydrogel) | 35.9 nM |[8][17] |
Signaling Pathways and Experimental Workflows
Visual diagrams of key processes are provided below to aid in experimental design and data interpretation.
Caption: Netarsudil inhibits ROCK, preventing downstream cell contraction.
Caption: General workflow for evaluating Netarsudil in HTM cells.
Detailed Experimental Protocols
Protocol 1: ROCK Kinase Inhibition Assay (Biochemical)
This protocol is adapted from methods described for quantifying kinase activity.[8][17]
-
Objective: To determine the IC50 value of Netarsudil for ROCK1 and ROCK2 kinase activity.
-
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase substrate (e.g., S6K peptide)
-
ATP
-
This compound serially diluted in assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, flat-bottom, half-area, non-binding 96-well assay plates
-
Luminometer
-
-
Methodology:
-
Prepare serial dilutions of Netarsudil in the kinase assay buffer. Include a DMSO vehicle control.
-
In a 96-well plate, add the kinase (ROCK1 or ROCK2), the substrate peptide, and the corresponding Netarsudil dilution or vehicle.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each Netarsudil concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the Netarsudil concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Actin Stress Fiber Disruption Assay (Cell-Based)
This protocol is based on established methods for visualizing cytoskeletal changes in trabecular meshwork cells.[3][9]
-
Objective: To visualize and quantify the effect of Netarsudil on actin stress fibers in cultured cells (e.g., primary HTM cells).
-
Materials:
-
Cultured HTM cells on glass coverslips or in imaging-quality multi-well plates
-
Netarsudil working solutions (diluted from DMSO stock in complete culture medium)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining
-
DAPI or Hoechst 33342 for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Methodology:
-
Plate HTM cells on coverslips and culture until they reach desired confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of Netarsudil (e.g., 0, 10 nM, 100 nM, 1 µM) for a set time, such as 6 hours.[3]
-
After incubation, gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Incubate the cells with the fluorescent phalloidin solution (prepared according to the manufacturer's recommendation) for 30-60 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
Incubate with DAPI or Hoechst solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope. Analyze images for changes in cell morphology and the presence and organization of actin stress fibers. Quantification can be performed using image analysis software to measure parameters like stress fiber length or number per cell.
-
References
- 1. This compound | AR-13324 | NET Inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. bio-rad.com [bio-rad.com]
- 13. assaygenie.com [assaygenie.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Reversible Corneal Endothelial Abnormalities With Netarsudil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Netarsudil on the Corneal Endothelium: Three-Month Findings from a Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
Technical Support Center: Optimizing Netarsudil Dihydrochloride for Primary Cell Cultures
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Netarsudil dihydrochloride in primary cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for primary cell cultures?
A1: The optimal concentration of this compound is highly dependent on the primary cell type and the specific biological question being investigated. Based on published studies, a concentration range of 10 nM to 1 µM is a good starting point for most in vitro experiments. For instance, studies on primary porcine trabecular meshwork (TM) cells have used concentrations as low as 15 nM to observe effects on actin stress fibers[1]. In human TM cells, 1 µM has been shown to be effective in disassembling actin stress fibers[2]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell line and experimental endpoint.
Q2: How does this compound work at a cellular level?
A2: Netarsudil is a dual inhibitor of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET)[3][4]. Its primary mechanism in many cell types, particularly those involved in aqueous humor outflow like trabecular meshwork cells, is the inhibition of the ROCK signaling pathway[5][6]. This inhibition leads to the relaxation of the actin cytoskeleton, disassembly of stress fibers and focal adhesions, and a reduction in cellular contraction[2][3][7]. This cellular relaxation can increase the permeability of cell layers and alter cell morphology. In some neuronal cells, Netarsudil has also been linked to the activation of the AMPK-autophagy pathway, suggesting a potential role in neuroprotection[8].
Q3: My cells are detaching or rounding up after treatment with Netarsudil. Is this normal?
A3: Yes, cell rounding and detachment can be expected effects of Netarsudil, especially at higher concentrations. This is a direct consequence of its mechanism of action as a ROCK inhibitor, which leads to the disassembly of the actin cytoskeleton and focal adhesions that anchor cells to the substrate[3][7]. If excessive cell detachment is compromising your experiment, consider the following:
-
Reduce the concentration: Perform a dose-response curve to find a concentration that elicits the desired biological effect without causing widespread cell detachment.
-
Reduce the treatment duration: A shorter incubation time may be sufficient to observe the desired molecular changes without leading to significant morphological changes and detachment.
Q4: I am not observing the expected effect of Netarsudil on my primary cells. What could be the reason?
A4: Several factors could contribute to a lack of response:
-
Suboptimal Concentration: The effective concentration can be highly cell-type specific. You may need to test a broader range of concentrations. A study on porcine anterior segments showed that 1 µM of Netarsudil had the intended effect of increasing outflow, while 0.1 µM and 10 µM had the opposite effect, highlighting the importance of a narrow optimal concentration window[9].
-
Cell Culture Conditions: The confluency of your primary cell culture, the passage number, and the composition of the culture medium can all influence cellular responses.
-
Metabolism of the Compound: Netarsudil is a prodrug that is metabolized to its more active form, Netarsudil-M1, by esterases in the eye[1][7]. While primary cells in culture may have some esterase activity, it might not be as efficient as in vivo. This could lead to a reduced effect of the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity or Death | Concentration is too high. | Perform a cell viability assay (e.g., MTT or LDH assay) with a range of Netarsudil concentrations to determine the cytotoxic threshold for your specific primary cells. Start with a lower concentration range (e.g., 1 nM to 1 µM). |
| Prolonged exposure. | Reduce the incubation time. A time-course experiment can help identify the earliest time point at which the desired effect is observed. | |
| Inconsistent or No Effect | Suboptimal drug concentration. | Conduct a dose-response study. As noted, Netarsudil can have paradoxical effects at different concentrations[9]. |
| Low ROCK pathway activity in cells. | Ensure your primary cells have active Rho/ROCK signaling at baseline. This can be assessed by staining for actin stress fibers or phosphorylated myosin light chain (p-MLC). | |
| Drug degradation. | Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. | |
| Unexpected Morphological Changes | Off-target effects. | While Netarsudil is a potent ROCK inhibitor, it can have other effects. Review the literature for known off-target effects. |
| Cell-type specific responses. | The cytoskeletal organization and response to ROCK inhibition can vary significantly between different primary cell types. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Primary Cell Cultures
| Cell Type | Concentration Range | Observed Effect | Reference |
| Primary Porcine Trabecular Meshwork (TM) Cells | 15 nM - 1.2 µM | Disruption of actin stress fibers | [1] |
| Primary Human Trabecular Meshwork (TM) Cells | 1 µM | Disassembly of actin stress fibers | [2] |
| Patient-Derived Proliferative Vitreoretinopathy (PVR) Cells | 0.1 µM - 2.5 µM | Anti-proliferative effect | [10] |
| Porcine Anterior Segment Cultures | 1 µM | Increased outflow facility | [9] |
| Porcine Anterior Segment Cultures | 0.1 µM and 10 µM | Decreased outflow facility | [9] |
Table 2: IC50 and Ki Values of Netarsudil
| Target | Value | Cell/System | Reference |
| ROCK1 (Ki) | 1 nM | Biochemical Assay | [1][11] |
| ROCK2 (Ki) | 1 nM | Biochemical Assay | [1][11] |
| Actin Stress Fiber Disruption (IC50) | 79 nM | Primary Porcine TM Cells | [1][11] |
| Focal Adhesion Disruption (IC50) | 16 nM | Transformed Human TM Cells | [1][11] |
Experimental Protocols
Protocol 1: Primary Human Trabecular Meshwork (HTM) Cell Culture
-
Objective: To establish and maintain primary HTM cell cultures for experiments.
-
Materials: Human donor corneal rims, Dulbecco's Modified Eagle's Medium (DMEM) with low glucose, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Collagenase, Gelatin-coated culture flasks.
-
Procedure:
-
Dissect the trabecular meshwork tissue from human donor corneal rims under a dissecting microscope.
-
Mince the tissue into small pieces.
-
Digest the tissue with a collagenase solution to release the cells.
-
Plate the cell suspension onto gelatin-coated culture flasks.
-
Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
Subculture the cells using Trypsin-EDTA when they reach 80-90% confluency[12].
-
Protocol 2: Actin Cytoskeleton Staining
-
Objective: To visualize the effect of Netarsudil on actin stress fibers.
-
Materials: HTM cells cultured on fibronectin-coated glass coverslips, Netarsudil, 4% Paraformaldehyde (PFA), 0.1% Triton X-100, 1% Bovine Serum Albumin (BSA), Fluorescently-labeled phalloidin, DAPI or Hoechst stain, Mounting medium.
-
Procedure:
-
Culture HTM cells on fibronectin-coated glass coverslips.
-
Treat cells with the desired concentration of Netarsudil for the specified duration.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 1% BSA for 30 minutes.
-
Incubate with fluorescently-labeled phalloidin in 1% BSA for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium and visualize under a fluorescence microscope[12].
-
Visualizations
Caption: Netarsudil's inhibition of the Rho/ROCK signaling pathway.
Caption: General experimental workflow for optimizing Netarsudil concentration.
References
- 1. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | AR-13324 | NET Inhibitor | TargetMol [targetmol.com]
- 5. rhopressa.myalcon.com [rhopressa.myalcon.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Dose-dependent effects of netarsudil, a Rho-kinase inhibitor, on the distal outflow tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Scholars@Duke publication: Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. [scholars.duke.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Netarsudil Dihydrochloride Delivery in Rodent Glaucoma Models
Welcome to the technical support center for the application of Netarsudil dihydrochloride in rodent models of glaucoma. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lower intraocular pressure (IOP)?
A1: Netarsudil is a Rho kinase (ROCK) and norepinephrine transporter (NET) inhibitor.[1] Its primary mechanism of action for lowering IOP involves increasing the outflow of aqueous humor through the trabecular meshwork.[1][2] It achieves this by relaxing the trabecular meshwork cells. Additionally, it is believed to decrease episcleral venous pressure and may also reduce the production of aqueous humor.[1][2][3]
Q2: Is Netarsudil administered as a prodrug?
A2: Yes, Netarsudil is a prodrug. After topical administration to the eye, it is metabolized by esterases in the cornea to its active metabolite, AR-13503.[4]
Q3: How potent is the active metabolite of Netarsudil?
A3: The active metabolite, AR-13503, is a more potent ROCK inhibitor than the parent compound, Netarsudil.
Q4: What is the recommended storage for Netarsudil ophthalmic solution?
A4: Unopened bottles of Netarsudil ophthalmic solution should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F). After opening, the bottle can be stored at room temperature (up to 25°C or 77°F) or in the refrigerator for up to 6 weeks. It is important to protect the solution from freezing.[5][6]
Q5: Can I use Netarsudil ophthalmic solution if it has been accidentally left at room temperature for an extended period?
A5: During shipment, the solution can be maintained at temperatures up to 40°C (104°F) for a period not exceeding 14 days.[5] However, for routine use, it is crucial to adhere to the recommended storage conditions to ensure the stability and efficacy of the compound.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the delivery of Netarsudil in rodent glaucoma models.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IOP Measurements | 1. Inconsistent animal handling and restraint. 2. Stress-induced IOP elevation in conscious animals. 3. Anesthesia-induced IOP reduction.[8][9][10][11][12] 4. Improper tonometer calibration or use. | 1. Handle animals gently and consistently to minimize stress. Acclimate animals to the procedure. 2. For conscious measurements, ensure a quiet environment and allow for an acclimation period. 3. If using anesthesia, be consistent with the anesthetic agent, dose, and timing of IOP measurement post-administration, as different agents can have varying effects on IOP.[11] 4. Ensure the tonometer is properly calibrated before each use and that the probe is applied perpendicular to the central cornea. |
| Inconsistent or Lack of IOP Reduction | 1. Improper eye drop instillation (e.g., blinking, rapid washout). 2. Incorrect dosage or formulation concentration. 3. Animal wiping the eye after administration.[13] 4. Degradation of the compound due to improper storage. | 1. Ensure the full drop is delivered to the ocular surface. A 5-minute interval between different topical drugs is recommended to minimize washout.[14] 2. Verify the concentration of the Netarsudil solution. 3. Gently hold the animal for a short period after instillation to prevent immediate wiping.[13] 4. Confirm that the drug has been stored according to the manufacturer's recommendations (refrigerated until opened).[5][6] |
| Corneal Opacity or Irritation | 1. Mechanical injury from the applicator tip. 2. Formulation preservative (e.g., benzalkonium chloride) causing irritation. 3. High concentration of the active ingredient. | 1. Be careful not to touch the corneal surface with the applicator tip during administration.[6] 2. Consider using a formulation with a lower concentration of preservative or a preservative-free formulation if available for research purposes. 3. Evaluate if a lower, yet effective, concentration of Netarsudil can be used. |
| Conjunctival Hyperemia (Redness) | 1. This is a known side effect of ROCK inhibitors, including Netarsudil, due to vasodilation.[15] | 1. Document the severity and duration of hyperemia as part of the study's safety assessment. This is an expected pharmacological effect. |
Data on Netarsudil Efficacy in Preclinical Models
While extensive data is available for human clinical trials, specific quantitative data on IOP reduction with Netarsudil in rodent glaucoma models is less reported in publicly available literature. The following table summarizes available preclinical data from other species to provide an expected range of efficacy.
| Animal Model | Netarsudil Concentration | Maximal IOP Reduction | Notes |
| Normotensive Rabbits | 0.04% | 8.1 ± 0.7 mmHg | Maximal reduction observed on Day 3 of therapy.[1] |
| Normotensive Monkeys | 0.04% | 7.5 ± 1.1 mmHg | Maximal reduction observed on Day 3 of therapy.[1] |
| Normotensive Monkeys | 0.04% | 24% decrease compared to vehicle | - |
Experimental Protocols
Topical Ophthalmic Solution Administration in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the back of the neck to expose the eye. Proper restraint is crucial to prevent injury to the animal and ensure accurate drop placement.
-
Drop Instillation: Using a calibrated micropipette, dispense a small volume (typically 2-5 µL) of the Netarsudil solution onto the center of the cornea. Avoid touching the eye with the pipette tip.
-
Post-instillation: Hold the mouse in the restrained position for a few moments to allow for the drop to spread over the ocular surface and to discourage immediate grooming and removal of the solution.
Induction of Ocular Hypertension in Rodents (Microbead Model)
This is a commonly used method to create a rodent model of glaucoma.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic regimen (e.g., a ketamine/xylazine cocktail). Apply a topical anesthetic to the cornea.
-
Anterior Chamber Injection: Under a surgical microscope, use a fine-gauge needle to inject a small volume (e.g., 1-2 µL in mice) of a sterile microbead suspension into the anterior chamber of the eye.[9]
-
Post-operative Care: Apply a topical antibiotic to prevent infection and monitor the animal for any signs of distress or complications. IOP elevation typically develops over the following days to weeks.
Visualizations
Signaling Pathway of Netarsudil
Caption: Signaling pathway of Netarsudil's dual mechanism of action.
Experimental Workflow for Troubleshooting Inconsistent IOP Reduction
Caption: A logical workflow for troubleshooting inconsistent IOP reduction.
References
- 1. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2 Randomized Clinical Study of Netarsudil Ophthalmic Solution in Japanese Patients with Primary Open-Angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mskcc.org [mskcc.org]
- 7. freethinktech.com [freethinktech.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Effect of general anesthetics on IOP in elevated IOP mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Effect of general anesthetics on IOP in elevated IOP mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Rhopressa (netarsudil ophthalmic) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
identifying and mitigating off-target effects of Netarsudil dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of Netarsudil dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Netarsudil?
A1: Netarsudil is a potent inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2).[1][2] It functions by competitively binding to the ATP-binding pocket of these kinases, which inhibits their activity.[3] This leads to the relaxation of the trabecular meshwork in the eye, increasing aqueous humor outflow and thereby reducing intraocular pressure (IOP).[1][4]
Q2: What are the known primary off-target effects of Netarsudil?
A2: Besides its primary targets, ROCK1 and ROCK2, Netarsudil is also known to inhibit the norepinephrine transporter (NET).[4] This inhibition contributes to its therapeutic effect by reducing aqueous humor production.[4][5] Due to its action as a kinase inhibitor, it has the potential to interact with other kinases, particularly at higher concentrations.
Q3: Why is it important to characterize the off-target effects of Netarsudil in my experiments?
Q4: How does Netarsudil's active metabolite, Netarsudil-M1, affect its activity profile?
A4: In the eye, Netarsudil is an ester prodrug that is rapidly metabolized by corneal esterases into its active form, Netarsudil-M1 (also known as AR-13503).[5] This active metabolite is a more potent inhibitor of ROCK than the parent compound.[1] When designing and interpreting experiments, it is important to consider that the biological activity observed is primarily due to Netarsudil-M1.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of Netarsudil and its active metabolite, Netarsudil-M1. This data is essential for determining appropriate experimental concentrations and understanding the compound's selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of Netarsudil and its Metabolite
| Compound | Target | Assay Type | Kᵢ (nM) |
| Netarsudil | ROCK1 | Biochemical | 1 |
| ROCK2 | Biochemical | 1 | |
| PKA | Biochemical | >10,000 | |
| PKC-theta | Biochemical | 2,100 | |
| MRCKA | Biochemical | 140 | |
| CAMK2A | Biochemical | 1,400 | |
| Netarsudil-M1 | ROCK1 | Biochemical | 0.2 |
| ROCK2 | Biochemical | 0.2 |
Data sourced from Lin et al. (2018).[1]
Table 2: Cellular Activity of Netarsudil
| Compound | Cellular Effect | Cell Type | IC₅₀ (nM) |
| Netarsudil | Disruption of Focal Adhesions | Human Trabecular Meshwork (HTM) | 16 |
| Disruption of Actin Stress Fibers | Porcine Trabecular Meshwork (PTM) | 79 |
Data sourced from Lin et al. (2018).[1]
Visual Guides
Netarsudil Signaling Pathways
References
- 1. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. [scholars.duke.edu]
- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
improving the solubility and stability of Netarsudil dihydrochloride in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Netarsudil dihydrochloride in various experimental models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to the compound's solubility and stability to ensure reliable and reproducible assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Rho-associated protein kinase (ROCK) and a norepinephrine transporter (NET).[1] Its primary mechanism of action involves inhibiting ROCK, which leads to the relaxation of cells in the trabecular meshwork, increasing the outflow of aqueous humor.[2][3] Additionally, its NET inhibitory activity is thought to reduce aqueous humor production.[1][4] These combined actions result in a significant reduction of intraocular pressure (IOP), making it a key therapeutic agent in the study and treatment of glaucoma and ocular hypertension.[5][6]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is highly soluble in water.[7] It is also soluble in DMSO, though sonication may be required to achieve higher concentrations.[8][9] For cell-based assays, preparing a concentrated stock in water or DMSO is common practice, followed by dilution in the appropriate aqueous assay buffer or cell culture medium.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound powder should be stored at -20°C.[7] Stock solutions prepared in solvents like DMSO should be stored at -80°C for up to a year or -20°C for up to one month.[8][10] It is advisable to keep containers tightly sealed and protected from moisture.[9][11]
Q4: Is this compound stable in aqueous solutions?
A4: While soluble, the stability of Netarsudil in aqueous solutions can be affected by pH. Forced degradation studies have shown that the compound is susceptible to degradation under acidic and basic conditions.[12][13] It is recommended to prepare fresh aqueous solutions for assays or to conduct a stability study in your specific assay buffer if solutions need to be stored for extended periods.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound.
Q1: I'm observing precipitation when I dilute my DMSO stock of Netarsudil into my aqueous cell culture medium. How can I prevent this?
A1: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer.
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that is both non-toxic to your cells and sufficient to maintain solubility (typically ≤0.5%).
-
Increase Mixing Energy: When diluting, add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Use an Intermediate Dilution Step: Perform a serial dilution. For example, first dilute the DMSO stock into a smaller volume of medium containing serum (if applicable, as proteins like albumin can help stabilize compounds), mix thoroughly, and then add this intermediate dilution to your final assay volume.
-
Consider Co-solvents: For some challenging assays, the use of a small percentage of a pharmaceutically acceptable co-solvent or surfactant may be necessary, but this must be validated for compatibility with your specific experimental system.[14]
Q2: My assay results are inconsistent across different experiments. Could this be related to compound stability?
A2: Yes, inconsistent results can be a sign of compound degradation.
-
Prepare Fresh Solutions: Always prioritize using freshly prepared solutions for your experiments. Avoid repeated freeze-thaw cycles of stock solutions. Aliquoting the stock solution into single-use vials is highly recommended.
-
Verify Buffer pH: Since Netarsudil's stability is pH-dependent, ensure the pH of your assay buffer is consistent and within a stable range (studies have used a pH 4.6 buffer for analysis, suggesting some stability in a mildly acidic environment).[12]
-
Protect from Light: While specific data on light sensitivity is limited, it is a good laboratory practice to protect solutions from direct light, especially during long incubation periods.
-
Perform a Stability Check: If issues persist, incubate the Netarsudil working solution in your complete assay buffer (without cells or target proteins) for the duration of your experiment. Then, analyze the solution using HPLC to check for degradation products.
Data Summary
Quantitative data regarding the solubility and stability of this compound is summarized below.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| Water | >25 mM | Soluble | [7] |
| Water | ≥100 mg/mL (189.95 mM) | Soluble | [9] |
| DMSO | 260 mg/mL (493.87 mM) | Sonication is recommended | [8] |
| DMSO | 5 mg/mL (9.50 mM) | Ultrasonic assistance may be needed | [9] |
Table 2: Stability Profile of Netarsudil under Forced Degradation Conditions
| Stress Condition | % Degradation | Observations | Reference |
| Acid (0.1 N HCl, 24h) | 8.91% | Significant degradation observed. | [12] |
| Base (0.1 N NaOH, 24h) | Not specified | Significant degradation observed. | [12][13] |
| Peroxide (3% H₂O₂, 24h) | Not specified | Significant degradation observed. | [12][13] |
| Thermal | Not specified | No considerable degradation observed. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.
Materials:
-
This compound powder (MW: 526.45 g/mol )[9]
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and vortex mixer
Procedure for a 10 mM DMSO Stock Solution:
-
Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 526.45 g/mol * (1000 mg / 1 g) = 5.26 mg
-
-
Weighing: Carefully weigh out 5.26 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If solubility issues arise at higher concentrations, gentle warming (to 37°C) or brief sonication may be applied.[8]
-
Storage: Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term use.[8]
Procedure for a 10 mM Aqueous Stock Solution:
-
Follow the same calculation and weighing steps as above.
-
Add 1 mL of sterile, nuclease-free water to the tube.
-
Vortex thoroughly until the powder is fully dissolved. This compound is readily soluble in water.[7]
-
Sterile filter the solution using a 0.22 µm syringe filter if it will be used in sterile cell culture.
-
Storage: Use aqueous solutions fresh whenever possible. If short-term storage is necessary, store aliquots at -20°C and validate their stability for your specific assay conditions.
Visual Guides
The following diagrams illustrate key pathways and workflows related to the use of Netarsudil.
Caption: Netarsudil's mechanism via the Rho/ROCK signaling pathway.
Caption: Workflow for preparing and using Netarsudil in an assay.
Caption: Troubleshooting logic for Netarsudil solution precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Netarsudil Mesylate? [synapse.patsnap.com]
- 4. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
- 7. This compound (AR-13324) (CAS 1253952-02-1) | Abcam [abcam.com]
- 8. This compound | AR-13324 | NET Inhibitor | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Netarsudil Dihydrochloride in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxic effects of Netarsudil dihydrochloride in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell culture?
Netarsudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and a norepinephrine transporter (NET).[1] Its primary effect in cell culture is the inhibition of the Rho/ROCK signaling pathway.[2][3] This pathway is a key regulator of the actin cytoskeleton, and its inhibition by Netarsudil leads to the disassembly of actin stress fibers and focal adhesions, resulting in changes to cell shape and a more relaxed cellular phenotype.[2][4][5] This reduction in cell contractility is a primary factor in its therapeutic effect of increasing aqueous humor outflow in ocular cells.[1]
Q2: What are the expected morphological changes in cells treated with Netarsudil?
Upon treatment with effective concentrations of Netarsudil, researchers can expect to observe distinct morphological changes. These include a reduction in the formation of actin stress fibers and focal adhesions, which can be visualized using techniques like phalloidin staining.[2][5] This often leads to cell rounding or a more flattened appearance and can be accompanied by cell detachment from the culture surface, indicative of relaxed cell contractility.[5] In human trabecular meshwork (HTM) cells, Netarsudil has been shown to potently stimulate phagocytosis of extracellular vesicles.[2]
Q3: Is cytotoxicity a common issue with Netarsudil in cell culture?
Cytotoxicity with Netarsudil is concentration-dependent. While it is a potent ROCK inhibitor, studies have shown that at lower concentrations, it may not have significant cytotoxic effects. For instance, one study found no significant cytotoxic effect on a patient-derived proliferative vitreoretinopathy (PVR) cell line at concentrations below 2.5 μM. However, at higher concentrations, off-target effects and cytotoxicity can occur. The cytotoxic threshold can vary significantly between different cell lines and types.
Q4: What are the known differential effects of Netarsudil on various ocular cell types?
Netarsudil can have varying effects on different ocular cell types, which is a critical consideration for researchers.
-
Trabecular Meshwork (TM) Cells: In both normal and glaucomatous TM cells, Netarsudil effectively disassembles actin stress fibers, though the process may be slower in glaucomatous cells.[2] It also potently stimulates phagocytosis in these cells.[2]
-
Corneal Endothelial Cells: Netarsudil has been shown to stimulate proliferation and migration of primary human corneal endothelial cells.[6]
-
Corneal Epithelial Cells: In contrast to its effects on endothelial cells, Netarsudil can have adverse effects on corneal epithelial cells. It has been observed to downregulate the expression of genes related to cell-cell and cell-basement membrane junctions, which can lead to a decline in epithelial barrier function.[6] This may be the underlying cause of the reticular corneal epithelial edema observed in some clinical cases.[7][8][9][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Excessive cell rounding and detachment, even at low concentrations. | High sensitivity of the cell line to ROCK inhibition. | 1. Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 0.1 µM) and gradually increase it. 2. Reduce Treatment Duration: For long-term cultures, consider intermittent dosing rather than continuous exposure. 3. Enhance Cell Adhesion: Use culture vessels coated with extracellular matrix proteins (e.g., fibronectin, collagen) to promote cell attachment. |
| Reduced cell proliferation or signs of apoptosis in long-term culture. | Cumulative cytotoxicity or off-target effects. | 1. Verify Compound Stability: Ensure the Netarsudil solution is fresh and properly stored. Avoid repeated freeze-thaw cycles. 2. Monitor Cell Viability: Regularly assess cell viability using assays like MTT or Trypan Blue exclusion. 3. Co-treatment with Survival Factors: Depending on the cell type, consider co-treatment with survival-promoting factors, but be mindful of potential confounding effects on your experiment. |
| Inconsistent results between experiments. | Variations in experimental conditions. | 1. Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment. 2. Control for Solvent Effects: If using a solvent like DMSO, ensure the final concentration is consistent across all treatment groups, including a vehicle control. 3. Monitor Culture Conditions: Maintain consistent temperature, CO2 levels, and humidity in the incubator. |
| Observed changes in epithelial cell layer integrity (e.g., gaps in monolayer). | Netarsudil-induced disruption of cell junctions. | 1. Lower Concentration: Use the lowest effective concentration of Netarsudil. 2. Monitor Barrier Function: If applicable to your research, assess epithelial barrier function using techniques like transepithelial electrical resistance (TEER) measurements. 3. Consider Alternative ROCK Inhibitors: If epithelial integrity is critical, you might consider comparing the effects with other ROCK inhibitors that may have a different side-effect profile on epithelial cells.[6] |
Quantitative Data
Table 1: In Vitro Inhibitory and Effective Concentrations of Netarsudil
| Parameter | Cell Type/Target | Value | Reference |
| IC50 (Actin Stress Fiber Disruption) | Porcine Trabecular Meshwork (PTM) cells | 79 nM | [11] |
| IC50 (Focal Adhesion Disruption) | Human Trabecular Meshwork (HTM) cells | 16 nM | [11] |
| EC50 (Reversal of TGFβ2-induced Contraction) | Human Trabecular Meshwork (HTM) cells in 3D ECM hydrogel | 35.9 nM | [12] |
| Ki (ROCK1) | Kinase Assay | 1 nM | [11] |
| Ki (ROCK2) | Kinase Assay | 1 nM | [11] |
| Non-cytotoxic Concentration | Patient-derived PVR cell line | < 2.5 µM |
Experimental Protocols
1. Assessment of Netarsudil's Effect on Actin Cytoskeleton
-
Objective: To visualize the effect of Netarsudil on actin stress fibers.
-
Methodology:
-
Seed human trabecular meshwork (HTM) cells on glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a specified duration (e.g., 2, 6, 24 hours).
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain the actin filaments with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) according to the manufacturer's protocol.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analyze the images for changes in the organization and abundance of actin stress fibers.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of Netarsudil on a specific cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control.
-
Replace the medium in the wells with the medium containing the different concentrations of Netarsudil.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well and gently shaking the plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Netarsudil's inhibition of the Rho/ROCK signaling pathway.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reticular corneal epithelial edema with topical netarsudil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Netarsudil-associated reticular corneal epithelial edema - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Variability in Animal Model Response to Netarsudil Dihydrochloride
Welcome to the technical support center for Netarsudil dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible results in animal models. This document offers troubleshooting guides, FAQs, and detailed protocols to address common challenges and sources of variability encountered during preclinical studies.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter when using Netarsudil in animal models.
Q1: Why am I observing significant variability or inconsistent intraocular pressure (IOP) reduction in my animal model?
Inconsistent IOP reduction is a common challenge that can stem from several factors related to the experimental setup and the animal model itself.
A1: Potential Causes and Solutions
-
Animal Species and Strain: There are significant species-specific differences in the response to Netarsudil.[1] While rabbits and monkeys show robust, dose-dependent IOP reductions, other models may not.[2][3] For example, studies in both normal and glaucomatous Beagle dogs have shown that Netarsudil administration results in only marginal and clinically irrelevant IOP decreases.[1][4]
-
Dosing and Administration Technique: Improper or inconsistent topical administration is a major source of variability. Factors like inconsistent drop volume, failure to ensure the drop remains in the eye, or causing stress to the animal (which can independently affect IOP) can alter results.
-
Recommendation: Standardize the administration procedure. Use a calibrated pipette to deliver a precise volume (e.g., 25-50 µL).[5] Allow the animal to blink naturally to spread the solution, but ensure the drop is not immediately expelled. Handle animals gently and consistently to minimize stress.
-
-
Vehicle Formulation: The formulation of the ophthalmic solution, including the vehicle, preservatives (like benzalkonium chloride), and pH, can impact the drug's solubility, stability, and corneal penetration.[6][7]
-
Recommendation: Use a consistent, well-described vehicle for all experimental groups, including controls. If preparing formulations in-house, ensure complete solubilization of Netarsudil and verify the pH and stability of the solution. Any changes to the formulation should be considered a significant experimental variable.
-
-
Baseline IOP and Anesthesia: The starting IOP of an animal can influence the magnitude of the drug's effect.[8] Furthermore, anesthetics used to facilitate IOP measurements can independently alter intraocular pressure, confounding the results.
-
Recommendation: Measure baseline IOP for all animals before the study begins to ensure proper randomization into groups. If anesthesia is required, use a consistent anesthetic agent and protocol across all animals and time points, as different agents can have varying effects on IOP.
-
Q2: I'm observing significant eye redness (hyperemia) in my animal models. Is this a sign of a problem?
A2: Not necessarily. Conjunctival hyperemia is the most common adverse effect observed with Netarsudil in both animal models and human clinical trials.[2][9] Its presence generally indicates that the drug has been successfully administered and is biologically active. In studies with rabbits and monkeys, hyperemia was typically transient and mild.[2] In dogs, it was observed in 100% of treated eyes and was considered moderate to severe, even when IOP reduction was minimal.[4]
-
Recommendation: Document the incidence and severity of hyperemia as a pharmacodynamic marker. However, if it is accompanied by other signs of distress or severe ocular inflammation, consult with a veterinarian.
Q3: My data shows a biphasic or unexpected dose-response. Is this normal?
A3: Some studies have shown complex dose-response relationships. For instance, in a porcine model, a low concentration (0.1 µM) of Netarsudil caused an IOP elevation, while a higher concentration (1 µM) reduced it, and an even higher concentration (10 µM) again caused an elevation.[10] This highlights the complex pharmacology of ROCK inhibitors on the outflow tract.
-
Recommendation: If you observe unexpected dose-response results, ensure your dosing concentrations are accurate. It may be beneficial to test a wider range of concentrations to fully characterize the dose-response curve in your specific model.
Data Summary Tables
Table 1: Comparative IOP Reduction in Different Animal Models
| Animal Model | Concentration | Maximum IOP Reduction (from baseline) | Study Notes |
| Dutch Belted Rabbit | 0.04% | 8.1 ± 0.7 mmHg | Sustained reduction for at least 24 hours after once-daily dosing.[2] |
| Formosan Rock Monkey | 0.04% | ~6.0 mmHg | Dose-dependent IOP reduction observed.[2] |
| Cynomolgus Monkey | 0.04% | 25% reduction | Single dose; also increased outflow facility by 53% and decreased aqueous flow by 23%.[5] |
| Beagle Dog (Normal & OAG) | 0.02% | Not clinically significant | Once or twice-daily administration resulted in marginal IOP decreases.[1][4] |
Table 2: Dose-Dependent Maximal IOP Reduction in Rabbits (Day 3)
| Netarsudil Concentration | Maximal IOP Reduction (mmHg ± SEM) |
| 0.005% | 2.5 ± 0.2 |
| 0.01% | 4.6 ± 0.2 |
| 0.02% | 5.0 ± 0.6 |
| 0.04% | 8.1 ± 0.7 |
| (Data sourced from preclinical studies in Dutch Belted rabbits)[2] |
Key Signaling Pathways & Experimental Workflows
Netarsudil lowers IOP through a dual-action mechanism involving Rho kinase (ROCK) inhibition and norepinephrine transporter (NET) inhibition.[11][12]
-
ROCK Inhibition: By inhibiting ROCK in the trabecular meshwork, Netarsudil reduces actin stress fibers and focal adhesions.[2][3] This leads to the relaxation of trabecular meshwork cells, increasing the outflow of aqueous humor through the conventional pathway and lowering IOP.[13][14]
-
NET Inhibition: By inhibiting the norepinephrine transporter, Netarsudil is thought to reduce aqueous humor production by the ciliary body and also lower episcleral venous pressure, further contributing to IOP reduction.[12][15][16]
References
- 1. Safety and efficacy of topically administered netarsudil (Rhopressa™) in normal and glaucomatous dogs with ADAMTS10-open-angle glaucoma (ADAMTS10-OAG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. [scholars.duke.edu]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bepls.com [bepls.com]
- 8. Netarsudil as an Adjunctive Therapy: Efficacy and Factors Contributing to a Favorable IOP-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-World Clinical Impact of Netarsudil 0.02% at an Urban Safety-Net Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-dependent effects of netarsudil, a Rho-kinase inhibitor, on the distal outflow tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Netarsudil Mesylate used for? [synapse.patsnap.com]
- 12. What is the mechanism of Netarsudil Mesylate? [synapse.patsnap.com]
- 13. Netarsudil Improves Trabecular Outflow Facility in Patients with Primary Open Angle Glaucoma or Ocular Hypertension: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
best practices for long-term storage of Netarsudil dihydrochloride stock solutions
This technical support center provides guidance on the best practices for the long-term storage and handling of Netarsudil dihydrochloride stock solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) and water are the most common solvents for preparing this compound stock solutions. It is soluble in DMSO and also soluble in water to at least >25 mM.[1] For cell-based assays, DMSO is frequently used to prepare a high-concentration primary stock solution, which is then further diluted in an aqueous buffer or cell culture medium to the final working concentration.
Q2: What are the recommended storage temperatures for this compound as a solid and in solution?
A2: As a solid powder, this compound should be stored at -20°C for long-term storage (up to 3 years).[1] For stock solutions, storage at -80°C is recommended for long-term stability (up to 1 year), while -20°C is suitable for shorter-term storage (up to 1 month).[1][2] Some suppliers also suggest that for very short-term storage (days to weeks), 0-4°C can be used.
Q3: How can I avoid precipitation of this compound in my stock solution?
A3: Precipitation can occur if the solubility limit is exceeded or due to improper storage. Ensure that you are using a fresh, high-quality solvent. For DMSO stock solutions, be aware that moisture absorption can reduce solubility.[3] It is also recommended to sonicate the solution to aid dissolution.[1] When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent localized high concentrations that can lead to precipitation.
Q4: My this compound solution seems to have lost its activity. What could be the cause?
A4: Loss of activity can be due to several factors:
-
Improper Storage: Storing the solution at room temperature for extended periods or repeated freeze-thaw cycles can lead to degradation. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[2]
-
Degradation: Netarsudil can degrade under certain conditions. Forced degradation studies have shown that it is susceptible to degradation in the presence of acid, base, and peroxide, as well as under UV light. Ensure your working solutions are protected from light and prepared fresh from a properly stored stock.
-
Chemical Incompatibility: Interactions with other components in your experimental system could potentially affect the activity of Netarsudil.
Q5: Is this compound stable in aqueous solutions for cell culture experiments?
A5: While this compound is soluble in water, its long-term stability in aqueous solutions at physiological pH and temperature is not as well characterized as in frozen DMSO stocks. For cell culture experiments, it is best practice to prepare fresh working solutions from a frozen DMSO stock just before use. If an aqueous stock is necessary, it should be sterile-filtered (0.22 µm filter) and used as quickly as possible.[2]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate observed in stock solution upon thawing | Solution was not fully dissolved initially. | Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves. |
| Storage temperature was too high or inconsistent. | Ensure proper storage at -20°C or -80°C in a freezer with minimal temperature fluctuations. | |
| Solvent (DMSO) has absorbed moisture. | Use fresh, anhydrous DMSO to prepare a new stock solution. | |
| Unexpected or inconsistent experimental results | Inaccurate concentration of the stock solution. | Verify the initial weighing of the compound and the volume of the solvent used. |
| Degradation of the compound due to improper handling. | Prepare a fresh stock solution from the solid compound. Avoid repeated freeze-thaw cycles by preparing aliquots. Protect solutions from light. | |
| Incomplete dissolution in the final working solution. | Ensure the final concentration in your aqueous medium does not exceed the solubility limit. Add the DMSO stock to the aqueous solution slowly while mixing. | |
| Loss of biological activity | Prolonged storage of working solutions. | Prepare fresh working solutions for each experiment from a frozen stock. |
| Repeated freeze-thaw cycles of the stock solution. | Use a fresh aliquot of the stock solution for each experiment. | |
| Exposure to harsh conditions (e.g., strong acids/bases, UV light). | Prepare and handle solutions under appropriate laboratory conditions, protecting them from light and extreme pH. |
Data Presentation
Table 1: Storage and Solubility of this compound
| Form | Solvent | Storage Temperature | Duration | Solubility |
| Solid Powder | N/A | -20°C | Up to 3 years | N/A |
| Stock Solution | DMSO | -80°C | Up to 1 year | ≥ 260 mg/mL (493.87 mM) |
| -20°C | Up to 1 month | |||
| Stock Solution | Water | -80°C | Not specified | > 25 mM |
| -20°C | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Use of this compound in Cell Culture (Human Trabecular Meshwork Cells)
Objective: To treat primary Human Trabecular Meshwork (HTM) cells with Netarsudil to assess its effect on the actin cytoskeleton.
Materials:
-
Primary HTM cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI or Hoechst stain
-
Fluorescence microscope
Methodology:
-
Culture primary HTM cells on sterile glass coverslips in a 24-well plate until they reach the desired confluency (e.g., 70-80%).
-
Serum-starve the cells by replacing the complete medium with serum-free medium for 24 hours prior to treatment.
-
Prepare the working solution of Netarsudil by diluting the 10 mM DMSO stock solution in serum-free medium to the desired final concentration (e.g., 1 µM). Remember to prepare a vehicle control using the same final concentration of DMSO.
-
Remove the serum-free medium from the cells and add the Netarsudil working solution or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA for 30 minutes.
-
Incubate the cells with fluorescently-labeled phalloidin (to visualize F-actin) and a nuclear counterstain like DAPI or Hoechst in 1% BSA for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images to assess changes in the actin cytoskeleton.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound experiments.
References
Validation & Comparative
Validating Netarsudil Dihydrochloride's Efficacy: An Anterior Segment Perfusion Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Netarsudil dihydrochloride's performance against other common glaucoma treatments, with a focus on data generated from anterior segment perfusion studies. This ex vivo model offers a controlled environment to directly measure the effects of pharmacological agents on the conventional outflow pathway, a primary target for many intraocular pressure (IOP)-lowering drugs.
Comparative Efficacy in Anterior Segment Perfusion
Netarsudil, a Rho kinase (ROCK) inhibitor, has a unique mechanism of action that differentiates it from other glaucoma medications.[1][2][3] It primarily increases trabecular meshwork outflow, in contrast to prostaglandin analogs like Latanoprost, which mainly enhance uveoscleral outflow, and beta-blockers like Timolol, which reduce aqueous humor production.[2][3] The following tables summarize the quantitative effects of these drugs on outflow facility as determined by anterior segment perfusion studies.
Quantitative Data Summary
The data presented below is collated from separate ex vivo anterior segment perfusion studies. It is important to note that direct head-to-head comparisons within a single study are limited.
| Drug Class | Compound | Model | Concentration | Change in Outflow Facility | Reference |
| ROCK Inhibitor | Netarsudil-M1 (active metabolite) | Human | 0.3 µM | +51% (compared to baseline) | [4] |
| Prostaglandin Analog | Latanoprost (free acid) | Human | 10⁻⁷ M | +67% ± 11% (compared to control) | [5][6][7] |
| Beta-Blocker | Timolol | Human (in vivo) | 0.5% | -24.5% (mean change) | [8][9] |
Table 1: Comparative Effects on Outflow Facility in Human Models. This table summarizes the percentage change in aqueous humor outflow facility observed with Netarsudil's active metabolite, Latanoprost, and Timolol in studies utilizing human ocular tissue or in vivo human subjects.
| Drug Class | Compound | Model | Concentration/Dose | Change in Outflow Facility | Reference |
| ROCK Inhibitor | Netarsudil | Monkey | 0.04% (topical) | +53% | [4][10] |
| Prostaglandin Analog | Latanoprost | Mouse | 200 ng (topical) | +45% | [11][12] |
| Beta-Blocker | Timolol + Dorzolamide | Monkey | 3.5 µg + 1.0 mg | Significantly lower vs. control (after 7 weeks) | [13] |
Table 2: Comparative Effects on Outflow Facility in Animal Models. This table presents data from studies on non-human models, providing further insights into the pharmacological effects of these glaucoma medications.
Experimental Protocols
The following is a generalized methodology for anterior segment perfusion culture based on the cited literature. Specific parameters may vary between studies.
Human Anterior Segment Perfusion Protocol
-
Tissue Preparation:
-
Human donor eyes, with no history of ocular disease or surgery, are obtained from an eye bank.
-
The anterior segment is dissected from the globe posterior to the limbus.
-
The iris, ciliary body, and lens are carefully removed to isolate the conventional outflow pathway, including the trabecular meshwork and Schlemm's canal.
-
-
Perfusion System Setup:
-
The dissected anterior segment is mounted in a specialized perfusion chamber.
-
The chamber is connected to a perfusion system consisting of a reservoir with perfusion medium, a pressure transducer, and tubing.
-
The system is maintained at a constant temperature (e.g., 37°C) and pH.
-
-
Perfusion Procedure:
-
The anterior segment is initially perfused with a baseline medium (e.g., Dulbecco's Modified Eagle's Medium) at a constant pressure (e.g., 15 mmHg) or a constant flow rate (e.g., 2.5 µL/min) to establish a stable baseline outflow facility.
-
Once a stable baseline is achieved, the perfusion medium is switched to one containing the test compound (e.g., Netarsudil-M1, Latanoprost) or vehicle control.
-
The perfusion continues for a defined period (e.g., several hours to days), and the outflow facility is continuously monitored by recording changes in flow rate or pressure.
-
-
Data Analysis:
-
Outflow facility (C) is calculated using the formula: C = (Flow Rate) / (Pressure).
-
The change in outflow facility is determined by comparing the values during drug perfusion to the baseline values or to the vehicle-treated contralateral eye.
-
Visualizing Mechanisms and Workflows
To better understand the underlying biology and experimental design, the following diagrams illustrate the signaling pathway of Netarsudil and the workflow of an anterior segment perfusion experiment.
Caption: Netarsudil's ROCK Inhibition Pathway.
Caption: Anterior Segment Perfusion Workflow.
References
- 1. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rho Kinase Inhibitors for Glaucoma | Ophthalmology Management [ophthalmologymanagement.com]
- 4. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Prostaglandins increase trabecular meshwork outflow facility in cultured human anterior segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Timolol on Aqueous Humor Outflow Facility in Healthy Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Timolol on Aqueous Humor Outflow Facility in Healthy Human Eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Effect of latanoprost on outflow facility in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the mechanism of action of timolol and on the effects of suppression and redirection of aqueous flow on outflow facility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Netarsudil and Other ROCK Inhibitors in Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
The advent of Rho kinase (ROCK) inhibitors has marked a significant advancement in the therapeutic landscape for glaucoma and other ocular diseases. These agents primarily function by targeting the trabecular meshwork, the main pathway for aqueous humor outflow, to lower intraocular pressure (IOP). This guide provides a detailed, data-driven comparison of Netarsudil, a prominent ROCK inhibitor, with other key players in its class, such as Ripasudil.
Mechanism of Action: A Tale of Two Pathways
ROCK inhibitors exert their effects by modulating the actin cytoskeleton of cells in the trabecular meshwork. Inhibition of ROCK leads to the relaxation of these cells, resulting in increased aqueous humor outflow and a subsequent reduction in IOP.[1]
Netarsudil distinguishes itself with a dual mechanism of action. It is a potent inhibitor of both ROCK and the norepinephrine transporter (NET).[2][3] This dual inhibition not only enhances trabecular outflow but is also thought to decrease aqueous humor production and lower episcleral venous pressure.[2][3][4]
Ripasudil , on the other hand, is a more selective ROCK inhibitor.[5] Its primary mechanism for IOP reduction is the enhancement of conventional aqueous humor outflow through the trabecular meshwork.
Dual vs. Selective ROCK Inhibition
Efficacy in Intraocular Pressure Reduction: Clinical Data
Head-to-head clinical trials provide the most direct comparison of the IOP-lowering efficacy of Netarsudil and Ripasudil. A phase 3 clinical trial in Japanese patients with primary open-angle glaucoma or ocular hypertension demonstrated the superiority of Netarsudil 0.02% once daily over Ripasudil 0.4% twice daily in reducing mean diurnal IOP.[6][7]
| Efficacy Endpoint (Week 4) | Netarsudil 0.02% (once daily) | Ripasudil 0.4% (twice daily) | p-value |
| Mean Diurnal IOP (mmHg) | 15.96 | 17.71 | <0.0001 |
| Mean Reduction from Baseline (mmHg) | 4.65 | 2.98 | <0.0001 |
| Percentage Reduction from Baseline | 22.6% | 14.3% | <0.0001 |
Data from a Phase 3, single-masked, randomized study.[6][7]
Preclinical studies in animal models also support the potent IOP-lowering effects of Netarsudil. In normotensive rabbits and monkeys, Netarsudil demonstrated a dose-dependent and sustained reduction in IOP.[8]
Safety and Tolerability Profile
The most common adverse event associated with both Netarsudil and Ripasudil is conjunctival hyperemia (eye redness).[6][7] However, the incidence and severity can differ between the two drugs.
| Adverse Event | Netarsudil 0.02% | Ripasudil 0.4% |
| Ocular Adverse Events | 59.8% | 66.7% |
| Conjunctival Hyperemia | 54.9% | 62.6% |
Data from a Phase 3 clinical trial.[6][7]
Other reported adverse effects for Netarsudil include cornea verticillata (whorl-like patterns on the cornea), which is not typically observed with Ripasudil.[9] Conversely, blepharitis (eyelid inflammation) has been noted as a more common reason for discontinuation of Ripasudil treatment compared to Netarsudil.[9]
In Vitro Potency: A Look at Kinase Inhibition
Biochemical assays are crucial for determining the intrinsic inhibitory activity of these compounds against their target kinases. Netarsudil and its active metabolite, netarsudil-M1, have demonstrated high potency against both ROCK1 and ROCK2 isoforms.[8]
| Compound | ROCK1 Ki (nM) | ROCK2 Ki (nM) |
| Netarsudil | 1 | 1 |
| Netarsudil-M1 | <1 | <1 |
| AR-12286 | 3 | 2 |
| Y-27632 | 130 | 120 |
| Fasudil | 410 | 330 |
Ki (inhibition constant) values from a commercially available kinase assay kit.[8] A lower Ki value indicates greater potency.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of common experimental protocols used in the evaluation of ROCK inhibitors.
Rho Kinase (ROCK) Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting ROCK1 and ROCK2 activity.
Methodology:
-
A commercially available kinase assay kit is typically used.[8]
-
The assay measures the phosphorylation of a specific substrate by the ROCK enzyme in the presence of various concentrations of the inhibitor.
-
The reaction is initiated by the addition of ATP.
-
The extent of phosphorylation is quantified, often using a luminescence-based or fluorescence-based detection method.
-
The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is calculated from the dose-response curve.[8]
ROCK Inhibition Assay Workflow
Trabecular Meshwork (TM) Cell Contractility Assay
Objective: To assess the effect of ROCK inhibitors on the contractile properties of human trabecular meshwork (HTM) cells.
Methodology:
-
HTM cells are cultured and embedded within a collagen gel matrix in a multi-well plate.[10][11]
-
The gel is detached from the sides of the well, allowing it to float freely in the culture medium.
-
The cells are treated with a contractile agonist (e.g., transforming growth factor-β2) with or without the ROCK inhibitor.[2]
-
The contraction of the collagen gel by the TM cells is monitored over time by measuring the change in the gel's surface area.
-
A reduction in gel contraction in the presence of the ROCK inhibitor indicates a relaxation of the TM cells.[10]
In Vivo Intraocular Pressure (IOP) Reduction in Animal Models
Objective: To evaluate the IOP-lowering efficacy and duration of action of a topically administered ROCK inhibitor in a relevant animal model.
Methodology:
-
Normotensive animals, such as Dutch Belted rabbits or Formosan Rock monkeys, are commonly used.[8]
-
A baseline IOP measurement is taken using a tonometer.
-
The test compound (e.g., Netarsudil ophthalmic solution) is administered topically to one eye, with the contralateral eye serving as a control.[8]
-
IOP is measured in both eyes at various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours).[8]
-
The change in IOP from baseline is calculated and compared between the treated and control eyes.
Cell Viability and Proliferation Assays
Objective: To determine the effect of ROCK inhibitors on the viability and proliferation of ocular cells, such as corneal endothelial cells.
Methodology:
-
Cell Viability (Calcein AM Assay):
-
Cells are seeded in a multi-well plate and treated with the ROCK inhibitor.
-
Calcein AM, a cell-permeant dye, is added to the cells.
-
In viable cells, intracellular esterases cleave the AM ester group, producing the fluorescent calcein, which is retained within the cell.
-
The fluorescence intensity is measured, which is proportional to the number of viable cells.[12]
-
-
Cell Proliferation (EdU Incorporation Assay):
-
Cells are cultured in the presence of the ROCK inhibitor and EdU (5-ethynyl-2´-deoxyuridine), a nucleoside analog of thymidine.
-
EdU is incorporated into newly synthesized DNA during cell proliferation.
-
The incorporated EdU is detected using a fluorescent azide that binds to the ethynyl group of EdU (click chemistry).
-
The percentage of EdU-positive cells is determined by fluorescence microscopy or flow cytometry.[13]
-
Conclusion
Netarsudil represents a significant development in the class of ROCK inhibitors, offering a dual mechanism of action that translates to superior IOP-lowering efficacy compared to the selective ROCK inhibitor Ripasudil in a head-to-head clinical trial. While both drugs share the common side effect of conjunctival hyperemia, their overall safety profiles show some distinctions. The choice of a ROCK inhibitor for research or therapeutic development will depend on the specific application and desired balance of efficacy and tolerability. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these and other emerging ROCK inhibitors.
References
- 1. Rho Kinase Inhibitors for Glaucoma | Ophthalmology Management [ophthalmologymanagement.com]
- 2. Portico [access.portico.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Additive Intraocular Pressure-Lowering Effects of Ripasudil with Glaucoma Therapeutic Agents in Rabbits and Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. The Effects of ROCK Inhibitor on Prevention of Dexamethasone-Induced Glaucoma Phenotype in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Trabecular Meshwork Cell Contraction and Intraocular Pressure by miR-200c - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ROCK Inhibitor Enhances Resilience Against Metabolic Stress Through Increasing Bioenergetic Capacity in Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gene Expression Analysis: Netarsudil vs. Other Glaucoma Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression changes induced by Netarsudil versus other established glaucoma medications, primarily prostaglandin analogs like Latanoprost. The information is intended to support research and development efforts in ophthalmology by providing a consolidated overview of the molecular effects of these drugs on key ocular tissues involved in intraocular pressure (IOP) regulation.
Introduction to Glaucoma and Therapeutic Strategies
Glaucoma, a leading cause of irreversible blindness globally, is characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP).[1] The primary therapeutic goal in glaucoma management is to lower IOP to prevent further optic nerve damage.[1] This is achieved by either reducing the production of aqueous humor or increasing its outflow from the eye through two primary pathways: the conventional (trabecular) pathway and the unconventional (uveoscleral) pathway.
Netarsudil is a novel Rho kinase (ROCK) inhibitor that primarily enhances aqueous humor outflow through the trabecular meshwork.[2][3] Prostaglandin analogs, such as Latanoprost, have been a first-line treatment for many years and primarily increase uveoscleral outflow.[4][5] Understanding the distinct molecular mechanisms and consequent gene expression changes induced by these different classes of drugs is crucial for developing more effective and targeted glaucoma therapies.
Comparative Analysis of Gene Expression
The following tables summarize the known effects of Netarsudil and Latanoprost on the expression of key genes in primary human trabecular meshwork (HTM) cells and human ciliary muscle (HCM) cells. This data is compiled from multiple independent studies. Direct comparative high-throughput sequencing studies are limited; therefore, the data presented here is a synthesis of available literature.
Table 1: Gene Expression Changes in Human Trabecular Meshwork (HTM) Cells
| Gene Category | Gene | Effect of Netarsudil | Effect of Latanoprost | Reference |
| Extracellular Matrix (ECM) & Fibrosis | Fibronectin (FN1) | Decreased | Increased | [2][6] |
| α-Smooth Muscle Actin (ACTA2) | Decreased | - | [2] | |
| Matrix Metalloproteinase-1 (MMP-1) | - | Increased | [7][8] | |
| Matrix Metalloproteinase-3 (MMP-3) | - | Increased | [7][8] | |
| Matrix Metalloproteinase-17 (MMP-17) | - | Increased | [7][8] | |
| Matrix Metalloproteinase-24 (MMP-24) | - | Increased | [7][8] | |
| Tissue Inhibitor of Metalloproteinase-2 (TIMP-2) | - | Increased | [7][8] | |
| Tissue Inhibitor of Metalloproteinase-3 (TIMP-3) | - | Increased | [7][8] | |
| Tissue Inhibitor of Metalloproteinase-4 (TIMP-4) | - | Increased | [7][8] | |
| Hyaluronan Synthase | - | Affected | [9] | |
| Cytoskeleton & Cell Adhesion | Filamin A | - | Affected | [9] |
| Integrin, alpha 8 | - | Affected | [9] | |
| Melanoma Cell Adhesion Molecule (MCAM) | - | Affected | [9] | |
| Transcription & Signaling | c-jun | - | Affected | [9] |
| NEDD9 | - | Affected | [10] | |
| CITED2 | - | Affected | [10] | |
| Interleukin-6 (IL6) | - | Affected | [10] | |
| Rhotekin (RTKN) | - | Affected | [10] |
Table 2: Gene Expression Changes in Human Ciliary Muscle (HCM) Cells
| Gene Category | Gene | Effect of Netarsudil | Effect of Latanoprost | Reference |
| Extracellular Matrix (ECM) Remodeling | Matrix Metalloproteinase-1 (MMP-1) | - | Increased (dose-dependent) | [11] |
| Matrix Metalloproteinase-2 (MMP-2) | - | Reduced or unchanged | [11] | |
| Matrix Metalloproteinase-3 (MMP-3) | - | Increased | [11] | |
| Matrix Metalloproteinase-9 (MMP-9) | - | Increased | [11] | |
| Collagen I, III, IV | - | Reduced | [4] | |
| Fibronectin | - | Reduced | [4] | |
| Laminin | - | Reduced | [4] | |
| Hyaluronans | - | Reduced | [4] | |
| Signaling | Prostaglandin FP Receptor | - | Decreased | [12] |
| Water Transport | Aquaporin-1 | - | Decreased | [12] |
Signaling Pathways and Experimental Workflows
Netarsudil's Mechanism of Action: The Rho/ROCK Signaling Pathway
Netarsudil's primary mechanism of action is the inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK). In glaucomatous trabecular meshwork, the Rho/ROCK pathway is often hyperactivated, leading to increased actin stress fiber formation, focal adhesions, and cell contractility. This results in a stiffening of the trabecular meshwork tissue and increased resistance to aqueous humor outflow. By inhibiting ROCK, Netarsudil disrupts this pathological process, leading to a relaxation of the trabecular meshwork cells and a consequent increase in aqueous humor outflow.
Caption: Netarsudil inhibits the Rho/ROCK pathway, leading to trabecular meshwork relaxation.
General Experimental Workflow for Gene Expression Analysis
The following diagram outlines a typical workflow for studying the effects of glaucoma drugs on gene expression in ocular cells.
References
- 1. Anti-fibrotic activity of a rho-kinase inhibitor restores outflow function and intraocular pressure homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 6. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Proteomic Profiling of Ocular Tissues: A Comparative Analysis of Netarsudil Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proteomic effects of Netarsudil dihydrochloride on ocular tissues, particularly the trabecular meshwork (TM), with other glaucoma therapies. By summarizing available experimental data, this document aims to elucidate the molecular mechanisms underlying Netarsudil's efficacy and offer a comparative perspective for research and drug development.
Netarsudil, a Rho kinase (ROCK) inhibitor, primarily targets the trabecular meshwork to increase aqueous humor outflow and lower intraocular pressure (IOP).[1][2] Its mechanism of action involves modulating the cellular cytoskeleton and extracellular matrix (ECM), leading to distinct changes in the proteomic profile of ocular tissues.[1][2][3]
Comparative Effects on Key Ocular Proteins
The following table summarizes the known effects of Netarsudil on key proteins and cellular processes in the trabecular meshwork, with a comparison to Latanoprost, a commonly used prostaglandin analog.
| Protein/Process | Effect of Netarsudil | Supporting Evidence | Effect of Latanoprost | Supporting Evidence |
| Actin Cytoskeleton | Induces disassembly of actin stress fibers and focal adhesions.[2][3] | Live cell imaging and immunofluorescence studies on human TM cells.[3] | Primarily acts on the uveoscleral outflow pathway; less direct effect on TM actin cytoskeleton. | Primarily studied for its effects on ECM remodeling in the ciliary muscle. |
| Fibrotic Markers | Decreases expression of fibronectin and α-smooth muscle actin.[1] | Studies in a mouse model of steroid-induced ocular hypertension.[1] | May have some anti-fibrotic effects, but this is not its primary mechanism. | Limited direct evidence in TM; main action is on ECM turnover. |
| Extracellular Matrix (ECM) Remodeling | Reduces deposition of basement membrane material.[1] | Electron microscopy of TM tissue in a mouse model.[1] | Increases expression of Matrix Metalloproteinases (MMPs) such as MMP-1, MMP-3, MMP-17, and MMP-24, and Tissue Inhibitors of Metalloproteinases (TIMPs) such as TIMP-2, -3, and -4.[4][5] | RT-PCR and immunoblot analysis of human TM cells.[4][6] |
| Cell Contractility | Reduces TM cell contractility.[2][7] | In vitro studies using bioengineered 3D ECM hydrogels.[2][7] | Not a primary mechanism of action. | Primarily enhances uveoscleral outflow. |
Signaling Pathways and Experimental Workflow
The distinct mechanisms of Netarsudil and Latanoprost are rooted in their modulation of different signaling pathways within ocular tissues.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
statistical analysis of Netarsudil dihydrochloride's effect compared to placebo in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of Netarsudil dihydrochloride's effects compared to a placebo in preclinical studies. The data presented herein is curated to offer an objective comparison of the drug's performance, supported by detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.
In Vivo Efficacy: Intraocular Pressure Reduction
Netarsudil has consistently demonstrated significant reductions in intraocular pressure (IOP) in various preclinical animal models when compared to placebo or contralateral control eyes. The following table summarizes the key findings from these studies.
| Animal Model | Drug Concentration | Treatment Duration | Maximum IOP Reduction (mmHg) vs. Control/Placebo | Citation |
| Normotensive Dutch Belted Rabbits | 0.04% | 3 Days (Once Daily) | 8.1 ± 0.7 mmHg | [1] |
| Normotensive Formosan Rock Monkeys | 0.04% | 3 Days (Once Daily) | 7.5 ± 0.7 mmHg (at 4h post-dose) | [1] |
| Normotensive C57 and CD1 Mice | 0.04% | Single Dose | Statistically significant reduction (P<0.05 to P<0.01) | [2] |
In Vitro Activity: Cellular and Biochemical Effects
The primary mechanism of action of Netarsudil is the inhibition of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET).[1] In vitro studies have quantified its potent inhibitory activity and its effects on trabecular meshwork (TM) cells, which are critical for regulating aqueous humor outflow.
| Assay Type | Parameter | Netarsudil Value | Placebo/Control | Citation |
| Kinase Inhibition | Ki for ROCK1 | 1 nM | Not Applicable | [1][3][4] |
| Kinase Inhibition | Ki for ROCK2 | 1 nM | Not Applicable | [1][3][4] |
| TM Cell Function | IC50 for Actin Stress Fiber Disruption (Porcine TM cells) | 79 nM | Not Applicable | [1][3][4] |
| TM Cell Function | IC50 for Focal Adhesion Disruption (Human TM cells) | 16 nM | Not Applicable | [1][3][4] |
Mechanism of Action: Signaling Pathway
Netarsudil's dual-action mechanism targets two key pathways involved in the regulation of intraocular pressure. As a ROCK inhibitor, it increases aqueous humor outflow through the trabecular meshwork. Its activity as a NET inhibitor is believed to contribute to its IOP-lowering effect, potentially by reducing aqueous humor production and lowering episcleral venous pressure.[1]
Caption: Netarsudil's dual inhibition of ROCK and NET pathways.
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical experiments cited in this guide.
In Vivo Intraocular Pressure (IOP) Studies in Animal Models
Objective: To evaluate the ocular hypotensive activity and tolerability of topical Netarsudil formulations.
Animal Models: Normotensive Dutch Belted rabbits and Formosan Rock monkeys were commonly used.[1]
Procedure:
-
Animal Acclimation: Animals were acclimated to the laboratory environment and handling procedures.
-
Baseline IOP Measurement: Baseline IOP was measured using a calibrated tonometer.
-
Drug Administration: A single drop of Netarsudil ophthalmic solution (e.g., 0.04%) was administered topically to one eye, while the contralateral eye received a placebo (vehicle) or remained untreated as a control.[1] For multi-day studies, dosing was typically once daily.
-
IOP Monitoring: IOP was measured at multiple time points post-dose (e.g., 1, 2, 4, 8, and 24 hours) for several consecutive days.[1]
-
Data Analysis: The change in IOP from baseline was calculated for both the treated and control eyes. The difference in IOP between the two eyes was determined to assess the drug's effect. Statistical analysis (e.g., t-test or ANOVA) was used to determine the significance of the IOP reduction.
In Vitro Assays on Trabecular Meshwork (TM) Cells
Objective: To determine the effect of Netarsudil on the cellular components of the conventional aqueous humor outflow pathway.
Cell Culture: Primary porcine or transformed human TM cells were cultured using standard cell culture techniques.[1][5]
Actin Stress Fiber Disruption Assay:
-
Cell Seeding: Primary porcine TM cells were seeded on coverslips.
-
Drug Incubation: Cells were incubated with varying concentrations of Netarsudil or a vehicle control for a specified period (e.g., 6 hours).[1]
-
Staining: Cells were fixed, permeabilized, and stained with fluorescently labeled phalloidin to visualize actin stress fibers and a nuclear counterstain (e.g., Hoechst).[1]
-
Imaging and Analysis: Images were captured using fluorescence microscopy, and the disruption of actin stress fibers was quantified. The IC50 value was calculated.
Focal Adhesion Disruption Assay:
-
Cell Seeding: Transformed human TM cells were grown on fibronectin-coated plates.[6]
-
Drug Incubation: Cells were treated with different concentrations of Netarsudil or a vehicle control.
-
Immunocytochemistry: Cells were fixed and stained with a primary antibody against a focal adhesion protein (e.g., paxillin), followed by a fluorescently labeled secondary antibody and a nuclear counterstain.[1][6]
-
Imaging and Analysis: The number and size of focal adhesions were quantified using automated image analysis software. The IC50 value was determined.
Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of Netarsudil's effect on intraocular pressure in an animal model.
References
- 1. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scholars@Duke publication: Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. [scholars.duke.edu]
- 4. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Netarsudil and Other Hypotensive Agents in Preclinical Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of Netarsudil versus other established hypotensive agents, namely Latanoprost and Timolol, in animal models of glaucoma. The following sections detail the available preclinical data, experimental methodologies, and underlying mechanisms of action to inform future research and development in ocular therapeutics.
Executive Summary
Netarsudil, a Rho kinase (ROCK) inhibitor, has demonstrated significant intraocular pressure (IOP) lowering effects in various animal models.[1][2] Its unique triple-action mechanism, which includes increasing trabecular outflow, decreasing aqueous humor production, and reducing episcleral venous pressure, sets it apart from other hypotensive agents.[1][3] While direct long-term comparative studies in the same chronic glaucoma animal model are limited, this guide synthesizes the available preclinical data to offer a comparative perspective on the efficacy of Netarsudil against Latanoprost and Timolol. The data presented herein is primarily from short-term studies in normotensive and hypertensive animal models, highlighting a critical gap in the literature for long-term, head-to-head comparisons in chronic glaucoma models.
Data Presentation: Quantitative Comparison of IOP Reduction
The following tables summarize the quantitative data on IOP reduction observed with Netarsudil, Latanoprost, and Timolol in various animal models. It is important to note that these studies were not direct head-to-head comparisons under identical long-term conditions.
Table 1: Efficacy of Netarsudil in Animal Models
| Animal Model | Drug Concentration | Dosing Regimen | Maximum IOP Reduction (mmHg) | Study Duration |
| Normotensive Dutch Belted Rabbits | 0.04% | Once Daily | 8.1 ± 0.7 | 3 Days |
| Normotensive Formosan Rock Monkeys | 0.02% | Once Daily | 5.8 ± 0.3 | 3 Days |
| Normotensive Formosan Rock Monkeys | 0.04% | Once Daily | 7.5 ± 1.1 | 3 Days |
| Water Loading-Induced Ocular Hypertension Rabbits | Not Specified | Single Dose | 5.0 | Acute |
| Normotensive Rabbits | 0.02% | Not Specified | 3.3 | Not Specified |
Data sourced from multiple preclinical studies.[1][4]
Table 2: Comparative Efficacy of Netarsudil and Timolol in a Rabbit Model
| Animal Model | Drug | Maximum IOP Reduction (mmHg) | Time to Maximum Effect |
| Water Loading-Induced Ocular Hypertension | Netarsudil | 5.0 | 1 hour |
| Water Loading-Induced Ocular Hypertension | Timolol | 3.6 | 20 minutes |
| Normotensive Rabbits | Netarsudil | 3.3 | 4 hours |
| Normotensive Rabbits | Timolol | 2.9 | 2 hours |
This table is based on a short-term, acute ocular hypertension model and normotensive animals, not a chronic glaucoma model.[4]
Table 3: Efficacy of Latanoprost and Timolol in Rabbit Models (Historical Data)
| Animal Model | Drug | IOP Reduction | Study Duration |
| Normotensive Albino Rabbits | Latanoprost 0.005% | ~24% (mean daily) | 7 days |
| Alpha-chymotrypsin-induced Glaucoma Rabbits | Timolol 0.5% | Significant reduction, sustained for 24h with gel formulation | >6 months (telemetry) |
| Normotensive Dogs | Latanoprost 0.005% | Significant reduction | 5 days |
| Normotensive Dogs | Timolol 0.5% | No significant effect | 5 days |
Data is from separate studies and not a direct comparison.[5][6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following outlines common experimental protocols used in the assessment of hypotensive agents in animal models.
Induction of Chronic Ocular Hypertension in Rabbits
Several methods are employed to create sustained elevated IOP in rabbits to model chronic glaucoma.
-
Alpha-Chymotrypsin Injection: An injection of α-chymotrypsin into the posterior chamber of the rabbit eye can induce chronic ocular hypertension.[5][7] This method is reported to allow for IOP measurement for more than six months via radio-telemetry.[5]
-
Methylcellulose Injection: A series of four intra-anterior chamber injections of 1% or 2% methylcellulose can produce a reliable and relatively long period of intraocular hypertension, lasting up to eight weeks.[9]
-
Inherited Glaucoma Models: Crossing rabbit strains with inherited glaucoma can produce offspring exhibiting ocular hypertension from a young age, providing a non-invasive model of open-angle glaucoma.[10]
Drug Administration and IOP Measurement
-
Topical Administration: Test agents are typically administered as a single drop (e.g., 30 µL) to one eye of the animal, with the contralateral eye often serving as a control.[1]
-
IOP Measurement:
-
Tonometry: In conscious rabbits, IOP is commonly measured using a tonometer.[1] For monkeys, light anesthesia is often used.[1]
-
Radio-Telemetry: For long-term continuous IOP monitoring in unrestrained animals, a miniaturized radio-telemetry system with a transmitter implanted in the vitreous can be utilized.[5]
-
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of Netarsudil, Latanoprost, and Timolol are visualized in the following diagrams.
Caption: Signaling pathways of Netarsudil, Latanoprost, and Timolol in lowering IOP.
Experimental Workflow
The following diagram illustrates a general workflow for preclinical studies evaluating the long-term efficacy of hypotensive agents in animal models of chronic glaucoma.
Caption: General experimental workflow for assessing long-term drug efficacy in animal glaucoma models.
Conclusion and Future Directions
The available preclinical data suggests that Netarsudil is a potent IOP-lowering agent in animal models, acting through a novel combination of mechanisms. While short-term studies demonstrate its efficacy, there is a clear need for well-controlled, long-term comparative studies in chronic glaucoma animal models to definitively assess its sustained efficacy against established treatments like Latanoprost and Timolol. Such studies would be invaluable for understanding the long-term therapeutic potential and safety profile of Netarsudil and for guiding the development of next-generation glaucoma therapies. Future research should focus on utilizing chronic ocular hypertension models with extended follow-up periods to provide a more comprehensive comparison of these important hypotensive agents.
References
- 1. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of topically administered netarsudil (Rhopressa™) in normal and glaucomatous dogs with ADAMTS10-open-angle glaucoma (ADAMTS10-OAG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Continuous intraocular pressure measurement by telemetry in alpha-chymotrypsin-induced glaucoma model in the rabbit: effects of timolol, dorzolamide, and epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraocular Pressure Reduction Effect of 0.005% Latanoprost Eye Drops in a Hyaluronic Acid-Chitosan Nanoparticle Drug Delivery System in Albino Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and intraocular pressure lowering effect of timolol preparations in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Development of experimental chronic intraocular hypertension in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and characterization of a chronic high intraocular pressure model in New Zealand white rabbits for glaucoma research - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Netarsudil Dihydrochloride
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. Netarsudil dihydrochloride, a Rho kinase (ROCK) inhibitor used in ophthalmic solutions, requires careful management throughout its lifecycle, including its final disposal.[1][2] Adherence to proper disposal protocols is essential to prevent environmental contamination and ensure workplace safety. This guide provides a comprehensive, step-by-step approach to the responsible disposal of this compound, aligning with general best practices for pharmaceutical waste management.
Regulatory Landscape for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by a complex framework of federal and state regulations. The primary federal agencies involved are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste.[3][4][5] In 2019, the EPA finalized a new rule, often referred to as Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.[4][6] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down drains.[4]
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and review local and state regulations, as they may have more stringent requirements than federal mandates.
Hazard Profile of this compound
The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[7] It is essential to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, when handling this compound.[7]
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [7] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [7] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | [7] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | [7] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the general procedure for the proper disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Initial Assessment: Determine if the this compound waste is considered hazardous. Given its toxicological profile, it is prudent to manage it as a hazardous pharmaceutical waste unless a formal hazard assessment by your institution's EHS department determines otherwise.
-
Segregation: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless directed by your EHS department.
2. Containment and Labeling:
-
Primary Container: Place unused or expired this compound, as well as grossly contaminated materials (e.g., weigh boats, pipette tips), into a designated, leak-proof hazardous waste container. For RCRA hazardous pharmaceutical waste, this is typically a black container.[3]
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
3. Handling Contaminated Materials:
-
Personal Protective Equipment (PPE): Any PPE that is contaminated with this compound should be disposed of as hazardous waste.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., diatomite, universal binders).[7] The resulting spill cleanup materials are also considered hazardous waste and must be placed in the designated hazardous waste container. Decontaminate surfaces with alcohol.[7]
4. Storage of Waste:
-
Secure Location: Store the hazardous waste container in a secure, designated satellite accumulation area within the laboratory.
-
Compatibility: Ensure that the storage area is away from incompatible materials, such as strong acids, alkalis, and oxidizing agents.[7]
5. Final Disposal:
-
Professional Disposal Service: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department, which will contract with a licensed hazardous waste disposal company.[8]
-
Incineration: The required method of disposal for hazardous pharmaceutical waste is typically incineration at a permitted facility.[4][5] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Documentation: Maintain all records of hazardous waste disposal, including manifests and certificates of destruction, in accordance with regulatory requirements.[8]
Important Considerations:
-
Empty Containers: Empty containers that held this compound may still contain residues and should be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must also be collected as hazardous waste.
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[4][9] Collect them as hazardous aqueous waste.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment. Always prioritize consulting your institution's specific guidelines and local regulations.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. epa.gov [epa.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Netarsudil Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Netarsudil dihydrochloride, a Rho-associated protein kinase (ROCK) inhibitor used in the treatment of glaucoma.[1][2] Adherence to these procedural steps is critical for minimizing exposure and ensuring safe disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a multi-faceted approach to safety, incorporating engineering controls and appropriate PPE, is necessary. The following table summarizes the recommended safety measures.
| Control/PPE Type | Specification | Standard/Reference |
| Engineering Controls | A laboratory fume hood or other appropriate local exhaust ventilation should be used. | General Laboratory Safety |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US)[3] |
| Skin Protection | Fire/flame resistant and impervious clothing. | General Laboratory Safety[3] |
| Protective gloves (material and thickness to be determined by site-specific risk assessment). Gloves must be inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374[3] | |
| Respiratory Protection | To be used as a backup to engineering controls. NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended. If a respirator is the sole means of protection, a full-face supplied air respirator must be used. | NIOSH/CEN Standards[3] |
| Occupational Exposure Limits (OELs) | No exposure limits have been noted for this ingredient. | [3][4][5] |
Experimental Protocol: Safe Handling of this compound
The following protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
1. Preparation and Planning:
- Conduct a pre-work hazard assessment to identify potential risks.
- Ensure a safety shower and eye wash station are accessible.[4][5]
- Verify that the laboratory fume hood or other local exhaust ventilation is functioning correctly.
- Assemble all necessary materials, including the chemical, solvents, and required PPE.
- Inspect all PPE for integrity before use.[3]
2. Donning PPE:
- Put on impervious clothing, such as a lab coat.[4][5]
- Wash and dry hands thoroughly.
- Don the appropriate protective gloves.[3]
- Fit safety goggles with side-shields.[3][4]
- If required by your institution's risk assessment, don a particulate respirator.
3. Chemical Handling:
- Perform all manipulations of this compound powder within a certified laboratory fume hood to avoid the formation of dust and aerosols.[3]
- Avoid all direct contact with the skin and eyes.[3]
- If weighing the powder, do so carefully on a tared, contained surface within the fume hood.
- When preparing solutions, add the solid to the solvent slowly to prevent splashing.
4. Storage:
- Keep the container tightly closed in a dry and well-ventilated place.[3]
- Store in a refrigerator as per manufacturer's recommendations.[3] The recommended storage temperature for the powder is -20°C for up to 3 years.[5]
5. Accidental Release Measures:
- In case of a spill, evacuate unnecessary personnel from the area.[3][5]
- Wear full personal protective equipment, including respiratory protection.[4][5]
- Avoid inhaling any dust from the spilled material.[3]
- For solid spills, avoid generating dust during clean-up. Sweep or vacuum the spillage and collect it in a suitable container for disposal.[3]
- For liquid spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders.[4][5]
- Clean the surface thoroughly to remove any residual contamination.[3]
- Prevent the spilled material from entering drains or water courses.[3][4][5]
6. Disposal:
- Excess and expired materials should be offered to a licensed hazardous material disposal company.[3]
- Dispose of contaminated packaging in the same manner as the product itself.[3]
- Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[3]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
